molecular formula C11H21NO5 B2385382 Boc-D-Nle(6-OH)-OH CAS No. 1359971-57-5

Boc-D-Nle(6-OH)-OH

Numéro de catalogue: B2385382
Numéro CAS: 1359971-57-5
Poids moléculaire: 247.291
Clé InChI: BRFDKSWARKFUGQ-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-D-Nle(6-OH)-OH, also known as (R)-2-((( tert -Butoxycarbonyl)amino)-6-hydroxyhexanoic acid, is a protected D-configuration amino acid derivative specifically designed for advanced peptide synthesis. This non-proteinogenic building block features a hydroxyl group at the side chain's terminal carbon and a Boc ( tert -butyloxycarbonyl) group protecting the amine, making it a valuable tool for constructing peptides with unique properties. Its primary research application lies in the synthesis of complex peptide structures where the introduction of a hydrophilic site, a metal chelation point, or a potential site for further chemical conjugation is required. The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides against proteolytic degradation, which is crucial for developing peptide-based probes and therapeutic candidates with improved bioavailability. Researchers utilize Boc-D-Nle(6-OH)-OH to systematically study the effects of side-chain hydroxylation and chirality on peptide folding, receptor binding, and overall bioactivity. The compound enables the incorporation of a hydroxynorleucine residue into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) methodologies, where the Boc group offers orthogonality to other common protecting groups. This product is intended for research applications in chemical biology, medicinal chemistry, and drug discovery, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-D-Nle(6-OH)-OH CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Chemical Identity, Synthesis, and Applications in Peptide Drug Discovery

Executive Summary

Boc-D-Nle(6-OH)-OH (N-alpha-(tert-Butoxycarbonyl)-D-6-hydroxynorleucine) is a specialized non-canonical amino acid derivative utilized primarily in the synthesis of modified peptides, cyclic depsipeptides, and peptidomimetics. As a structural isostere of D-Lysine where the epsilon-amino group is replaced by a hydroxyl moiety, it serves as a critical tool for probing electrostatic interactions, enhancing proteolytic stability, and facilitating "linkerology" in PROTACs and antibody-drug conjugates (ADCs).

This guide provides a definitive technical profile of Boc-D-Nle(6-OH)-OH, detailing its verified CAS registry number, physicochemical properties, synthetic pathways, and rigorous handling protocols for solid-phase peptide synthesis (SPPS).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The precise identification of chiral building blocks is paramount to reproducibility in drug development. The D-enantiomer of 6-hydroxynorleucine carries a distinct CAS number from its L-isomer and racemate.

Core Identifiers
ParameterSpecification
Chemical Name Boc-D-Nle(6-OH)-OH
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-6-hydroxyhexanoic acid
CAS Number 1359971-57-5
Synonyms N-Boc-D-6-hydroxynorleucine; Boc-D-2-amino-6-hydroxyhexanoic acid
Molecular Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
Chirality D-Isomer (R-configuration at

-carbon)
Structural Analysis

The molecule consists of a six-carbon backbone (norleucine) with a terminal hydroxyl group at position 6 (


-carbon) and a tert-butoxycarbonyl (Boc) protecting group on the 

-amine.
  • Alpha-Amine: Protected (Boc), acid-labile (cleaved by TFA).

  • Alpha-Carboxyl: Free, ready for activation/coupling.

  • Side Chain:

    
    -Hydroxybutyl group. Neutral, polar, capable of H-bonding or esterification.
    

Synthesis & Production Pathways

The synthesis of Boc-D-Nle(6-OH)-OH requires the selective transformation of the side chain without racemizing the


-center. Two primary industrial routes exist: the Copper(II) Complexation Route  (from D-Lysine) and the Enzymatic Resolution Route .
The Copper(II) Complexation Route (Chemical Synthesis)

This method is favored for its cost-effectiveness and high enantiomeric retention. It utilizes the formation of a copper chelate to protect the


-amino and 

-carboxyl groups simultaneously, leaving the

-amine exposed for diazotization.

Mechanism:

  • Complexation: D-Lysine reacts with CuCO₃ to form a stable bis(lysinato)copper(II) complex.

  • Diazotization: Treatment with sodium nitrite (NaNO₂) and acid converts the

    
    -amine to a diazonium salt, which undergoes immediate hydrolysis to the alcohol (retention of configuration at 
    
    
    
    -carbon is ensured by the rigid copper complex).
  • Decomplexation: Removal of copper using EDTA or H₂S.

  • Boc Protection: Standard protection of the free

    
    -amine using Boc₂O.
    
Synthesis Workflow Diagram

Synthesis_Pathway Start D-Lysine (Starting Material) Step1 Cu(II) Complexation (Alpha-protection) Start->Step1 CuCO3 Step2 Diazotization & Hydrolysis (Epsilon-NH2 -> OH) Step1->Step2 NaNO2, AcOH Step3 Decomplexation (Removal of Cu) Step2->Step3 EDTA/H2S Step4 Boc-Protection (Boc2O, Base) Step3->Step4 Boc2O, NaOH End Boc-D-Nle(6-OH)-OH (Final Product) Step4->End Purification

Caption: Figure 1. Chemo-selective synthesis of Boc-D-Nle(6-OH)-OH from D-Lysine via Copper(II) masking.

Applications in Drug Development[3]

Lysine Isostere & Electrostatic Modulation

In rational drug design, replacing a positively charged D-Lysine residue with D-6-hydroxynorleucine eliminates the cationic charge while maintaining the side-chain length and steric volume.

  • Utility: This substitution helps determine if the lysine's charge is essential for receptor binding or if the interaction is purely steric/H-bonding.

  • Result: Often improves membrane permeability by reducing overall peptide charge.

Precursor for Cyclic Depsipeptides

The


-hydroxyl group is a nucleophile that can react with the C-terminal carboxyl group (or an internal side-chain carboxyl) to form a lactone bridge  (depsipeptide bond).
  • Mechanism: Intramolecular cyclization between the 6-OH and a carboxyl group yields a macrocyclic structure.

  • Advantage: Depsipeptides are often more resistant to proteases than their homodetic cyclic peptide counterparts.

Linkerology (PROTACs and Conjugates)

The hydroxyl group serves as a versatile attachment point for functional handles in PROTACs (Proteolysis Targeting Chimeras). It can be converted to a mesylate/tosylate for nucleophilic substitution or coupled to isocyanates to form carbamate linkers.

Experimental Protocols

Standard Coupling Protocol (SPPS)

Boc-D-Nle(6-OH)-OH is compatible with standard Boc-chemistry SPPS. However, the free


-hydroxyl group presents a risk of O-acylation if not handled correctly.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Resin: MBHA or PAM resin (for Boc strategies).

Step-by-Step Workflow:

  • Activation: Dissolve Boc-D-Nle(6-OH)-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 5 minutes at 0°C to form the active ester.

  • Coupling: Add the pre-activated mixture to the resin-bound amine. Shake at room temperature for 60–90 minutes.

    • Note: The

      
      -OH is generally poor nucleophile compared to the 
      
      
      
      -amine and usually does not require protection during the activation of the same amino acid. However, once coupled, the exposed OH can be O-acylated by subsequent activated amino acids.
  • Prevention of Side Reactions:

    • If the peptide chain is to be extended further, protection of the

      
      -OH is recommended  (e.g., using the O-Benzyl or O-2-Br-Z derivative) to prevent branching.
      
    • Alternative: If using the unprotected OH version, use mild activation (DIC/HOBt) rather than high-activity phosphonium salts (HATU/PyBOP) for subsequent steps to minimize ester formation on the side chain.

  • Monitoring: Verify coupling efficiency via the Kaiser Test (ninhydrin).

O-Acylation Risk Management

If O-acylation occurs on the side chain during synthesis, it can often be reversed by treatment with hydrazine or mild base, provided the peptide sequence is stable to these conditions.

Handling, Stability, and Storage

To maintain the integrity of Boc-D-Nle(6-OH)-OH, strict adherence to storage protocols is required.

  • Storage Temperature: -20°C (Long-term); 2–8°C (Short-term).

  • Stability: Stable for >2 years if stored dry and protected from moisture.

  • Handling: Hygroscopic. Allow to reach room temperature before opening the vial.

  • Safety: Standard lab PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Bapeks . Boc-D-Nle(6-OH) Product Information. Link

  • MacArthur, N. S., & Jakobsche, C. E. (2017).[1] 6-Hydroxynorleucine: Syntheses and Applications of a Versatile Building Block. Chemistry – A European Journal, 23(1), 25–38. Link

  • Nevill, C. R., & Angell, P. T. (1998).[2] A novel three-step hydroxy-deamination sequence: Conversion of lysine to 6-hydroxynorleucine derivatives. Tetrahedron Letters, 39(32), 5671–5674. Link

  • Chem-Impex International . Boc-L-6-hydroxynorleucine Product Data. (Note: Reference for L-isomer properties, applicable to D-isomer handling). Link

  • BOC Sciences . Boc-D-Nle(6-OH)-OH Product Page.

Sources

Technical Whitepaper: Solubility Profile and Handling of Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile and handling requirements for Boc-D-Nle(6-OH)-OH (Boc-D-2-amino-6-hydroxyhexanoic acid). As a non-standard amino acid derivative, this compound serves as a critical isostere for lysine (where the


-amine is replaced by a hydroxyl group) or as a handle for depsipeptide synthesis and cyclization strategies.

Unlike standard Boc-amino acids, the presence of the unprotected


-hydroxyl group at position 6 introduces a competing dipole that alters solubility in non-polar solvents and presents unique reactivity challenges (specifically 

-acylation) during activation. This guide provides field-proven protocols to ensure complete dissolution and prevent synthetic artifacts.

Physicochemical Profile

Understanding the dual nature of this molecule is essential for predicting its behavior in solution.

  • Lipophilic Domain: The tert-butyl carbamate (Boc) group and the aliphatic norleucine side chain (C3-C5) drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.

  • Hydrophilic Domain: The terminal primary alcohol (-CH

    
    OH) and the carboxylic acid head group create hydrogen-bonding networks. This often leads to gelation  in pure DCM if the concentration is too high, requiring polar co-solvents.
    
Chemical Identity
PropertyDetail
Chemical Name Boc-D-6-hydroxynorleucine
Synonyms Boc-D-Nle(6-OH)-OH; Boc-D-2-amino-6-hydroxyhexanoic acid
Molecular Formula C

H

NO

Molecular Weight ~247.29 g/mol
Key Functionality Primary Alcohol (

-position), Carboxylic Acid, Boc-Carbamate

Solubility Data

The following data categorizes solvents by their operational utility in Solid Phase Peptide Synthesis (SPPS) and purification.

Operational Standard: For peptide coupling, a concentration of 0.1 M to 0.2 M is standard. The data below reflects the ability to achieve this target.

Solvent ClassSpecific SolventSolubility RatingOperational ConcentrationNotes
Polar Aprotic DMF (Dimethylformamide)Excellent > 200 mg/mLRecommended solvent for stock solutions and coupling. Breaks intermolecular H-bonds effectively.
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent > 200 mg/mLUseful for analysis (NMR), but difficult to remove; avoid for standard coupling if possible.
Polar Aprotic NMP (N-Methyl-2-pyrrolidone)Excellent > 150 mg/mLAlternative to DMF; reduces aggregation in longer peptide chains.
Chlorinated DCM (Dichloromethane)Moderate 50 - 100 mg/mLCaution: May form a gel or cloudy suspension at high concentrations due to the 6-OH group. Best used as a 90:10 mix with DMF.
Alcohols Methanol / Ethanol Good > 100 mg/mLSoluble due to -OH compatibility. Useful for transfer/purification, NOT for coupling (reacts with activated esters).
Ethers/Alkanes Diethyl Ether / Hexanes Insoluble < 1 mg/mLUsed for precipitation and workup (trituration) to remove non-polar impurities.
Aqueous Water Poor < 10 mg/mLThe hydrophobic Boc/alkyl chain dominates. High pH (basic) increases solubility (salt formation) but risks saponification.

Experimental Protocols

Protocol A: Standard Dissolution for SPPS (Self-Validating)

Context: Preparing a 0.2 M solution for coupling to a resin-bound peptide.

The Logic: We utilize a "polarity ramp" strategy. Starting with DCM ensures the non-polar backbone is solvated, while the addition of DMF disrupts hydrogen bonding caused by the hydroxyl group.

  • Calculate: Weigh the required amount of Boc-D-Nle(6-OH)-OH (e.g., 247 mg for 1 mmol).

  • Primary Solvent: Add DCM (Dichloromethane) to 70% of the final target volume.

    • Observation Check: The solution may appear hazy or contain micro-particulates. Do not filter yet.

  • Polarity Adjustment: Add DMF (Dimethylformamide) dropwise until the solution clears completely.

    • Why: The DMF solvates the hydroxyl networks.

  • Validation (The Cloud Point Assay):

    • Hold the vial against a black background with strong backlighting.

    • If "schlieren" lines or haze persist, add 10% more DMF.

    • Success Criterion: The solution must be optically clear before adding the coupling reagent (e.g., DIC/HOBt).

Protocol B: Handling the Unprotected Side Chain

Context: The 6-OH group is a primary alcohol and is nucleophilic. If you activate the carboxylic acid with strong reagents (HATU/HBTU) in the presence of base (DIEA), the side chain hydroxyl can react with the activated ester (inter- or intramolecularly), leading to polymerization or lactonization.

Recommended Coupling Workflow:

  • Use Carbodiimide Chemistry: Use DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). This is "softer" activation and minimizes

    
    -acylation of the side chain compared to uronium salts (HATU).
    
  • Stoichiometry: Use 1.0 equivalent of Amino Acid and 1.0 equivalent of DIC. Avoid excess DIC.

  • Sequence: Pre-activate the amino acid for 2-3 minutes before adding to the resin.

Decision Logic & Workflows (Visualization)

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent system based on the intended application (Coupling vs. Purification).

SolubilityLogic Start Start: Boc-D-Nle(6-OH)-OH Application Intended Application? Start->Application Coupling Peptide Coupling (SPPS) Application->Coupling Analysis Analysis (NMR/HPLC) Application->Analysis Purification Purification/Workup Application->Purification DMF Use DMF or NMP (Standard) Coupling->DMF High Solubility DCM_Mix Use DCM + 10% DMF (If aggregation occurs) Coupling->DCM_Mix Alternative DMSO Use DMSO-d6 (For NMR) Analysis->DMSO MeOH Use Methanol/Water (HPLC Mobile Phase) Analysis->MeOH Ether Precipitate in Cold Diethyl Ether Purification->Ether To remove non-polar impurities

Caption: Solvent selection decision tree based on experimental intent.

Diagram 2: Reactivity & Risk Management

The unprotected 6-OH group presents specific risks. This diagram illustrates the pathways to avoid side reactions.

ReactivityMap Compound Boc-D-Nle(6-OH)-OH (Activated Carboxyl) Target Target: Resin Amine (Peptide Bond) Compound->Target Major Pathway (Desired) SideReaction Side Reaction: O-Acylation (Ester) Compound->SideReaction Minor Pathway (Avoidable) Conditions_Safe Safe Conditions: DIC/HOBt (1 eq) Conditions_Safe->Compound Activates Conditions_Risk Risky Conditions: HATU/DIEA (Excess) Conditions_Risk->Compound Over-Activates Conditions_Risk->SideReaction Promotes

Caption: Mechanistic pathway showing the risk of O-acylation under strong activation conditions.

References

  • BenchChem.Boc-His(Boc)-OH Physical and Chemical Properties for Synthesis.

  • Sigma-Aldrich.

  • PubChem.6-Amino-2-hydroxyhexanoic acid (Compound Summary).

  • ChemicalBook.Boc-6-Aminocaproic Acid Properties and Solubility.

  • MedChemExpress.Boc-D-Nle-OH Solubility and Protocols.

A Senior Application Scientist's Guide to the Procurement and Validation of Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sourcing Novel Building Blocks

In the landscape of advanced peptide synthesis and drug development, the incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These unique building blocks allow for the modulation of pharmacological profiles, enhancement of stability, and introduction of novel functionalities into peptide scaffolds.[1] Boc-D-Nle(6-OH)-OH, or N-α-(tert-Butoxycarbonyl)-D-6-hydroxynorleucine, represents one such UAA of significant interest. The D-configuration imparts resistance to enzymatic degradation, while the terminal hydroxyl group on the linear side chain offers a valuable site for conjugation, cyclization, or modification to improve properties like solubility.

However, a preliminary survey of the chemical landscape reveals that Boc-D-Nle(6-OH)-OH is not a readily available, off-the-shelf reagent. Its absence from major chemical catalogs necessitates a strategic approach focused on custom synthesis. This guide, therefore, moves beyond a simple list of suppliers. Instead, it provides a comprehensive technical framework for navigating the custom synthesis process, from initial supplier vetting to the critical in-house validation of the final product. As a Senior Application Scientist, my objective is to equip you with the field-proven insights and self-validating protocols required to confidently procure and utilize this specialized reagent in your research.

Section 1: The Custom Synthesis Pathway: From Inquiry to Delivery

The procurement of a non-catalog compound like Boc-D-Nle(6-OH)-OH is a multi-stage process that requires careful planning and clear communication with a synthesis partner.[2] This process can be broken down into identifying a suitable partner, crafting a precise request, and understanding the service agreement.

Identifying and Vetting Custom Synthesis Partners

The first critical step is to identify a Contract Research Organization (CRO) or Custom Manufacturing Organization (CMO) with demonstrated expertise in amino acid and peptide chemistry. These organizations range from large-scale manufacturers to smaller, specialized labs.

dot graph "evaluating_supplier" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Supplier Vetting Process"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } /dot Caption: A decision workflow for evaluating and selecting a suitable custom synthesis supplier.

Key criteria for evaluation include:

  • Demonstrated Expertise: Look for companies that explicitly offer custom amino acid synthesis, not just peptide synthesis. Their websites and publications should reflect experience with complex organic synthesis and purification.[3][4][5]

  • Analytical Capabilities: The partner must have in-house access to HPLC, Mass Spectrometry (MS), and high-field NMR. This is non-negotiable, as these are the primary tools for verifying the structure and purity of the final product.[][]

  • Quality Management System (QMS): While full cGMP synthesis may not be required for research quantities, the presence of a robust QMS (e.g., ISO 9001 certification) indicates a commitment to quality control, documentation, and reproducibility.[]

  • Scale and Scope: Ensure the company can handle your required scale, from milligrams for initial studies to grams or kilograms for later development.[8][9]

Table 1: Examples of Companies Offering Custom Chemical & Peptide Synthesis Services

Company Name Relevant Services Offered Noted Capabilities
BOC Sciences Custom Chemical Synthesis, Amino Acid Protection/Deprotection, Analytical Services[][8] HPLC, MS, and NMR analyses to ensure product purity and structural accuracy.[]
Thermo Fisher Scientific Custom Peptide Synthesis (including non-standard amino acids)[10] Synthesis of peptides from 2–110 amino acids, purification by HPLC.[10]
AAPPTec Custom Peptide and Amino Acid Synthesis[11] Experience in preparing long and complex peptides, with in-process testing.[11]
ChiroBlock Custom Synthesis, Contract Research, Route Optimization[5] Specializes in first-time synthesis of complex, commercially unavailable compounds.[5]
Life Chemicals Custom Synthesis of Small Molecules, Building Blocks, Intermediates[12] Supports drug discovery, medicinal chemistry, and materials science applications.[12]

| CPC Scientific | Custom Peptide Production, Various Modifications[9] | Can produce peptides at purities up to 99% and offers additional analytical tests like AAA.[9] |

This table is not an exhaustive list but provides examples of vendors with relevant advertised capabilities.

Crafting a Comprehensive Synthesis Request

Clarity in your request is paramount to receiving an accurate quote and a successful product. Ambiguity can lead to delays and an incorrect final product. Your request for quotation (RFQ) should be a formal document containing the following technical specifications.

Table 2: Key Specifications for Custom Synthesis Request of Boc-D-Nle(6-OH)-OH

Parameter Specification Rationale & Comments
Compound Name N-α-(tert-Butoxycarbonyl)-D-6-hydroxynorleucine Use the full, unambiguous chemical name.
Structure (Chemical drawing) Provide a clear 2D structure with correct stereochemistry indicated.
CAS Number Not Available State "Not Available" and that this is a novel compound request.
Molecular Formula C11H21NO5 Include to avoid any ambiguity.
Molecular Weight 247.29 g/mol Provide the exact mass for the supplier's reference.
Quantity e.g., 1 g, 5 g, 10 g Specify the final, isolated mass required.
Purity (HPLC) ≥98% A purity of >98% is standard for high-quality building blocks for peptide synthesis.
Chiral Purity ≥99% D-enantiomer Critical for biological applications. Specify the required analytical method (e.g., chiral HPLC).
Required Analytics Certificate of Analysis (CoA) including: 1H NMR, 13C NMR, HPLC, and High-Resolution MS This is the evidence package that validates the product's identity, purity, and structure.

| Format | White to off-white solid | Specify the desired physical state. |

Section 2: The Self-Validating System: In-House Quality Control

Upon receiving a custom-synthesized compound, the onus is on the researcher to perform independent validation. A supplier's CoA is a crucial document, but it represents their findings. A self-validating system, where you confirm these results, ensures the absolute integrity of your starting material.[13]

dot graph "qc_workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_1" { label="In-House QC Workflow for Custom Synthesized Boc-D-Nle(6-OH)-OH"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} } /dot Caption: The workflow for in-house validation of a custom-synthesized chemical.

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.[]

Table 3: HPLC-MS Protocol Summary

Parameter Recommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Detection (UV) 210 nm and 220 nm
MS Ionization ESI Positive Mode

| MS Scan Range | m/z 100-500 |

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Boc-D-Nle(6-OH)-OH in a 50:50 mixture of Acetonitrile:Water. Dilute this stock 1:100 in the same solvent for a final concentration of 10 µg/mL.

  • System Equilibration: Equilibrate the HPLC system with the starting conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Acquisition: Acquire both UV and MS data throughout the gradient run.

  • Data Analysis:

    • Purity: Integrate the peak area of the UV chromatogram at 210 nm. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The result should be ≥98%.

    • Identity: Examine the mass spectrum corresponding to the main HPLC peak. In positive ion mode, the expected primary ion is the protonated molecule [M+H]+.

      • Expected [M+H]+: 248.15 m/z

      • Other potential adducts include [M+Na]+ at 270.13 m/z. The presence of the correct mass confirms the compound's identity.[15]

Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom.[16]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (400 MHz or higher is recommended).

  • Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and multiplicities to confirm the structure matches that of Boc-D-Nle(6-OH)-OH.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-D-Nle(6-OH)-OH (in DMSO-d6)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Features to Confirm
Boc (CH₃) x3 ~1.40 (singlet, 9H) ~28.2 A large singlet integrating to 9 protons is the hallmark of the Boc group.
Boc (Quaternary C) - ~78.0 Confirms the tert-butyl quaternary carbon.
Norleucine C2-H (α-H) ~3.9-4.1 (multiplet, 1H) ~54.0 The alpha-proton, coupled to protons on C3.
Norleucine C3, C4, C5 (CH₂)n ~1.2-1.7 (multiplet, 6H) ~22.0, ~28.5, ~32.0 A complex multiplet region for the methylene chain.
Norleucine C6-H₂ (CH₂-OH) ~3.4-3.6 (multiplet, 2H) ~60.5 Methylene protons adjacent to the hydroxyl group, shifted downfield.
Hydroxyl (-OH) ~4.5-5.0 (broad singlet, 1H) - A broad, exchangeable proton. Its position can vary.
Carboxyl (-COOH) ~12.0-12.5 (broad singlet, 1H) ~174.5 The highly deshielded carboxylic acid proton.

| Boc Carbonyl (C=O) | - | ~155.5 | The carbonyl of the carbamate group. |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Section 3: Application Insights: Utilizing Boc-D-Nle(6-OH)-OH in Peptide Synthesis

The true value of a UAA is realized in its application. The unique structural features of Boc-D-Nle(6-OH)-OH offer several strategic advantages in peptide design.

The Strategic Advantage of a Hydroxylated Side Chain

The terminal hydroxyl group of the 6-hydroxynorleucine side chain is a versatile chemical handle. Unlike the side chains of serine or threonine, this hydroxyl group is located at the end of a flexible, four-carbon aliphatic tether. This has several implications:

  • Post-Synthesis Modification: It can be used as an attachment point for reporter tags (e.g., fluorophores), PEG chains (for improved pharmacokinetics), or for conjugating the peptide to other molecules or surfaces.

  • Improved Solubility: The polar hydroxyl group can enhance the aqueous solubility of hydrophobic peptide sequences.

  • Structural Probing: It can serve as an isosteric, non-sulfur-containing replacement for methionine, which can be useful for studying the role of specific methionine residues in protein structure and function, particularly in contexts where oxidation is a concern.[17][18]

Considerations for Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Nle(6-OH)-OH is designed for use in Boc-chemistry SPPS. The N-terminal Boc group provides temporary protection during peptide chain elongation and is removed with an acid like trifluoroacetic acid (TFA).[19]

A key consideration is the reactivity of the side-chain hydroxyl group. In many standard coupling reactions (e.g., using HBTU/HOBt), the primary alcohol is generally not reactive enough to cause significant side reactions. However, for certain applications or with highly activating coupling reagents, unwanted acylation of the side chain is possible.

Decision Point: To protect or not to protect the side-chain hydroxyl?

  • Unprotected Strategy: For most standard syntheses, the hydroxyl group can be left unprotected. This simplifies the synthesis and deprotection steps.

  • Protected Strategy: If side reactions are observed or if the subsequent chemistry is incompatible with a free hydroxyl group, it can be protected with an acid-labile group like tert-butyl (tBu). This would require a custom synthesis of Boc-D-Nle(6-O-tBu)-OH.

Conclusion

The procurement of specialized, non-commercially available amino acids like Boc-D-Nle(6-OH)-OH is an exercise in diligence and scientific rigor. It shifts the researcher's role from a consumer of catalog chemicals to a manager of a custom synthesis project. Success hinges on a three-pillared approach: careful selection of a qualified synthesis partner, clear and unambiguous technical communication, and, most critically, the implementation of a robust, in-house validation system. By following the workflows and protocols outlined in this guide, researchers can confidently source and verify the quality of these essential building blocks, paving the way for the next generation of innovative peptide-based therapeutics and research tools.

References

  • Biocompare. Chemical Synthesis Services. [Link]

  • AAPPTec. Custom Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Eurofins. 10 Things You Should Know Before Contracting a Custom Synthesis Project. [Link]

  • LifeTein Peptide Blog. Unnatural Amino Acids: Norleucine. [Link]

  • ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Biomatik. Custom Peptide Synthesis Services. [Link]

  • National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • National Institutes of Health (NIH). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • Chemxpert Database. Everything you need to Know About Custom Synthesis. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • Wikipedia. Norleucine. [Link]

  • ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

  • Bio-Synthesis Inc. Life Science Services Provider for Peptides, Oligonucleotides, DNA, RNA Synthesis. [Link]

  • ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. [Link]

  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

Sources

Technical Deep Dive: The tert-Butyloxycarbonyl (Boc) Strategy in Peptide Synthesis

[1]

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of organic synthesis and peptide chemistry, despite the rise of the Fmoc strategy. Its utility lies in its robust stability against basic conditions and nucleophilic reagents, making it indispensable for synthesizing complex non-natural amino acids, depsipeptides, and sequences prone to aggregation ("difficult sequences").

This guide provides a rigorous technical analysis of the Boc strategy, moving beyond basic textbook definitions to explore the mechanistic causality, experimental protocols, and critical process parameters required for high-fidelity synthesis.

Part 1: Mechanistic Foundations

The efficacy of the Boc group stems from the steric bulk of the tert-butyl moiety and the electronic stability of the carbamate linkage.

The Protection Mechanism (Installation)

The installation of the Boc group is a nucleophilic acyl substitution. The reagent of choice is Di-tert-butyl dicarbonate (


)123
  • Reaction Logic: The amino group acts as a nucleophile attacking the carbonyl carbon of

    
    .[3][4]
    
  • Base Requirement: While the reaction produces tert-butyl carbonic acid (which decomposes to

    
     and tert-butanol), a base (NaOH, TEA, or DIPEA) is strictly required to scavenge the liberated proton and maintain the amine in its nucleophilic, unprotonated state.
    
  • Thermodynamics: The evolution of

    
     gas drives the reaction to completion (Le Chatelier’s principle).
    
The Deprotection Mechanism (Acidolysis)

Boc removal is an acid-catalyzed fragmentation (Acidolysis). It follows an E1-like/


-like mechanism
  • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (typically Trifluoroacetic acid - TFA).[4]

  • Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine and

    
    .[5]
    

Critical Risk - Cation Scavenging: The generated


-butyl cationScavengers
Visualization of Mechanistic Pathway

BocMechanismcluster_protectionBoc Protection (Installation)cluster_deprotectionBoc Deprotection (Acidolysis)AmineFree Amine(R-NH2)TetraTetrahedralIntermediateAmine->Tetra+ Boc2O+ BaseBoc2OBoc2O(Reagent)Boc2O->TetraBocAmineN-Boc AmineTetra->BocAmineByproductsCO2 + t-BuOHTetra->ByproductsProtonatedProtonatedCarbamateBocAmine->Protonated+ Acid (TFA)AcidTFA / HClCarbamicCarbamic AcidIntermediateProtonated->CarbamicCationt-Butyl Cation(Electrophile)Protonated->CationCleavageFreeAmineSaltAmine Salt(R-NH3+)Carbamic->FreeAmineSalt- CO2TrappedScavengedAdductCation->Trapped+ ScavengerScavengerScavenger(Anisole/TES)Scavenger->Trapped

Figure 1: Mechanistic flow of Boc installation and cleavage, highlighting the critical role of cation scavenging.[5]

Part 2: Strategic Utility (Boc vs. Fmoc)[1][7]

The choice between Boc and Fmoc is a choice of orthogonality .[6]

FeatureBoc Strategy (Boc/Bzl)Fmoc Strategy (Fmoc/tBu)
N-Terminus Protection Acid Labile (Removed by TFA)Base Labile (Removed by Piperidine)
Side Chain Protection HF Labile (Benzyl, Z, Tosyl)Acid Labile (tBu, Trt, Pbf)
Final Cleavage HF (Hydrofluoric Acid) or TFMSATFA (Trifluoroacetic Acid)
Solubility High (Solvents: DCM, DMF)Moderate (Solvents: DMF, NMP)
Aggregation Risk Lower (Protonation breaks H-bonds)Higher (Beta-sheet formation common)
Primary Use Case "Difficult" sequences, cyclic peptides, base-sensitive moieties.[7]Routine synthesis, industrial GMP (avoids HF).

Why choose Boc? In Solid Phase Peptide Synthesis (SPPS), the Boc strategy allows for in-situ neutralization . The amine is protonated during deprotection (TFA), breaking inter-chain hydrogen bonds that cause aggregation. This makes Boc superior for synthesizing long or hydrophobic peptides that fail in Fmoc chemistry due to "beta-sheet" aggregation on the resin.

Part 3: Experimental Workflows

Protocol A: Solution-Phase N-Protection of Amino Acids

Objective: Isolate N-Boc-L-Phenylalanine.

Reagents: L-Phenylalanine (10 mmol),

  • Dissolution: Dissolve L-Phenylalanine in a mixture of water (10 mL) and 1N NaOH (10 mL). Ensure pH is >9. Add Dioxane (20 mL) to aid solubility of the organic anhydride.

  • Addition: Cool the solution to 0°C. Add

    
     (1.1 eq) dropwise.
    
    • Why? Cooling controls the exotherm and prevents rapid hydrolysis of

      
       before it reacts with the amine.
      
  • Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup (Critical):

    • Evaporate Dioxane.

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted

      
      . (The product is a salt in the water layer).
      
    • Acidification: Acidify the aqueous layer to pH 2-3 using KHSO4 or dilute HCl. The product precipitates or becomes extractable.

    • Extraction: Extract the acidic aqueous layer with EtOAc. The Boc-amino acid moves to the organic phase.

    • Dry & Concentrate: Dry over

      
      , filter, and concentrate.
      
Protocol B: Boc Solid Phase Peptide Synthesis (SPPS) Cycle

Objective: Chain elongation on Merrifield Resin.

System: Differential Acidolysis.

  • Temporary Group: Boc (Removed by 50% TFA).

  • Permanent Group: Benzyl/Bzl (Removed by HF).

Workflow Steps:

  • Deprotection: Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Note: Scavengers (e.g., 0.5% DTT) are added if the peptide contains Met/Cys.

  • Wash: DCM (3 x 1 min).

  • Neutralization: Treat with 10% DIEA (Diisopropylethylamine) in DCM (2 x 1 min).

    • Mechanism:[1][3][4][5][8][9][10][11][12][13] Converts the ammonium salt (

      
      ) generated by TFA back to the free amine (
      
      
      ) for coupling.
  • Coupling: Add Boc-Amino Acid (3 eq) + Activator (e.g., DCC/HOBt or HATU) in DMF/DCM. React for 1-2 hours.

    • Validation: Perform Kaiser Test. Blue = Incomplete coupling. Yellow = Complete.

  • Final Cleavage (The "High HF" Procedure):

    • Dry the resin completely.

    • Treat with anhydrous HF (Hydrofluoric Acid) containing 10% p-cresol (scavenger) at 0°C for 1 hour.

    • Warning: HF is extremely hazardous and dissolves glass. Use Teflon apparatus.

Visualization of SPPS Cycle

SPPS_WorkflowResinBoc-AA-ResinDeprotect1. Deprotection(50% TFA/DCM)Resin->DeprotectAmineSaltAmine Salt(NH3+ - Resin)Deprotect->AmineSaltNeutralize2. Neutralization(10% DIEA/DCM)AmineSalt->NeutralizeFreeAmineFree Amine(NH2 - Resin)Neutralize->FreeAmineCoupling3. Coupling(Boc-AA + DCC/HOBt)FreeAmine->CouplingNewResinBoc-AA-AA-ResinCoupling->NewResinNewResin->Deprotect Next CycleCleavage4. Final Cleavage(Anhydrous HF)NewResin->Cleavage End of Synthesis

Figure 2: The Boc SPPS cycle. Note the distinct Neutralization step required after TFA deprotection.

Part 4: Critical Process Parameters & Troubleshooting

Diketopiperazine (DKP) Formation

A major side reaction in Boc chemistry occurs at the dipeptide stage, particularly if Proline or Glycine is present. The free amine of the second amino acid can attack the benzyl ester linkage to the resin, cyclizing to form a Diketopiperazine and cleaving the peptide from the resin prematurely.

  • Mitigation: Use "In-situ Neutralization" protocols where the base (DIEA) is added simultaneously with the next activated amino acid, minimizing the time the dipeptide exists as a free amine.

Scavenger Cocktails

Inadequate scavenging leads to permanent alkylation of the peptide.

  • Standard Cocktail (TFA Deprotection): TFA:Water:Triethylsilane (95:2.5:2.5).[10]

  • For Cys/Met/Trp containing peptides: Add Dithiothreitol (DTT) or Thioanisole .

  • Mechanism: Scavengers act as "soft" nucleophiles that react with the "hard" tert-butyl cation faster than the peptide side chains.

References

  • Lundt, B. F., et al. (1978).[11] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][11] International Journal of Peptide and Protein Research.[11]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][][8][11][][16][17] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][][8][11][12][][16][18][19] Chemical Reviews.

  • Sigma-Aldrich. (2024). Boc Resin Cleavage Protocol.[8][17] Technical Bulletin.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques in Peptide Synthesis.

Methodological & Application

Strategic Incorporation of Boc-D-Nle(6-OH)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of the non-proteinogenic amino acid Boc-D-Nle(6-OH)-OH in Boc-chemistry solid-phase peptide synthesis (SPPS). The introduction of a hydroxyl group on the side chain of norleucine offers unique opportunities for modifying peptide hydrophilicity, creating novel sites for post-synthesis modification, and influencing peptide conformation and biological activity[1]. However, this functional group also introduces specific challenges that must be addressed with a robust synthetic strategy.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring a higher rate of success in synthesizing complex peptides containing this unique residue.

Reagent Overview and Strategic Considerations

Physicochemical Properties

Boc-D-Nle(6-OH)-OH is a derivative of the D-enantiomer of norleucine, featuring a hydroxyl group at the 6-position of its aliphatic side chain and a tert-butyloxycarbonyl (Boc) protecting group on its α-amine.

PropertyValue
Full Chemical Name (2R)-2-(tert-butoxycarbonylamino)-8-hydroxyoctanoic acid
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Key Functional Groups Nα-Boc, Cα-Carboxylic Acid, C6-Primary Hydroxyl
The Imperative of Side-Chain Protection

The primary challenge in using Boc-D-Nle(6-OH)-OH in SPPS is the presence of the nucleophilic hydroxyl group on the side chain. During the coupling step, the incoming amino acid is activated at its C-terminus, making it a potent acylating agent. Without protection, this activated carboxyl group can react with the side-chain hydroxyl of the hydroxynorleucine residue already in the peptide chain.

This critical side reaction, known as O-acylation , results in the formation of an ester linkage, creating a branched peptide impurity that is often difficult to separate from the target peptide[2][3]. Therefore, it is mandatory to protect the side-chain hydroxyl group for the duration of the synthesis.

A benzyl (Bzl) ether is the recommended protecting group for the hydroxyl side chain in a standard Boc-SPPS strategy. This group is stable to the mildly acidic conditions used for Nα-Boc removal (Trifluoroacetic acid in Dichloromethane) but is readily cleaved during the final, harsh acidolytic cleavage step (e.g., with HF or TFMSA)[4]. The correct reagent for synthesis is therefore Boc-D-Nle(6-O-Bzl)-OH .

Caption: Structure of Boc-D-Nle(6-O-Bzl)-OH.

Core SPPS Protocols using Boc-D-Nle(6-O-Bzl)-OH

The following protocols are based on the Boc/Bzl protection strategy, a robust method for SPPS.[5] The synthesis cycle involves the repetitive removal of the temporary Nα-Boc group followed by the coupling of the next amino acid.[6][7]

SPPS_Cycle Start Start: Peptide-Resin (N-terminally Boc-protected) Deprotection Step 1: Nα-Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Removes TFA & t-butyl cations Neutralization Step 2: Neutralization (5-10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Removes DIEA salts Coupling Step 3: Coupling (Activate & Couple next Boc-AA-OH) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Removes excess reagents End End: Elongated Peptide-Resin (Ready for next cycle) Wash3->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of Boc-SPPS.

Materials and Reagents
  • Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin. Substitution level: 0.5-1.0 mmol/g.[4]

  • Amino Acids: Nα-Boc protected amino acids, including Boc-D-Nle(6-O-Bzl)-OH. Side chains of other sensitive amino acids must also be protected with Bzl-based groups.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade).

  • Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF (v/v).[6]

  • Coupling Reagents: See Table 2.

  • Cleavage Cocktail: See Table 3.

Protocol 1: Resin Loading (First Amino Acid Attachment)

This protocol describes loading the C-terminal amino acid onto Merrifield resin.

  • Resin Swelling: Swell 1.0 g of Merrifield resin (e.g., 0.8 mmol/g) in 10 mL of DCM for 1 hour in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 2.0 eq, 1.6 mmol) in a minimal amount of DMF. Add cesium carbonate (Cs₂CO₃, 1.0 eq, 0.8 mmol) and water. Rotovap to dryness to form the cesium salt.

  • Esterification: Add the dried Boc-amino acid cesium salt to the swollen resin. Add 10 mL of DMF.

  • Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DMF/H₂O (1:1), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum. Determine the loading substitution via a quantitative method (e.g., picric acid titration).

Protocol 2: Chain Elongation (Incorporating Boc-D-Nle(6-O-Bzl)-OH)

This protocol details a single coupling cycle. Assume a 0.5 mmol synthesis scale.

  • Deprotection:

    • Swell the peptide-resin in 10 mL DCM for 20 minutes.

    • Drain the solvent. Add 10 mL of 25% TFA in DCM. Agitate for 2 minutes.

    • Drain and add a fresh 10 mL of 25% TFA in DCM. Agitate for 20-30 minutes.[4]

    • Drain and wash the resin with DCM (5x).

  • Neutralization:

    • Add 10 mL of 10% DIEA in DCM. Agitate for 2 minutes.[6]

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3x) followed by DMF (3x). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, pre-activate the amino acid:

      • Dissolve Boc-D-Nle(6-O-Bzl)-OH (3.0 eq, 1.5 mmol) and HBTU (2.9 eq, 1.45 mmol) in 5 mL of DMF.

      • Add DIEA (6.0 eq, 3.0 mmol). The solution should turn yellow.

      • Allow to activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the reaction has gone to completion (negative result). If positive, recouple with fresh reagents.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection cycle.

Coupling ReagentActivation MethodAdvantagesConsiderations
HBTU/HATU Forms active ester in situ with DIEA.Fast, efficient, widely used. HATU is superior for sterically hindered couplings.Requires careful handling of base.
DIC/HOBt Carbodiimide-mediated activation.Cost-effective, low racemization with HOBt.DIC can form an insoluble urea byproduct.
PyBOP Phosphonium salt-based.High efficiency, particularly for difficult sequences.Byproducts are water-soluble, easing purification.

Table 2: Common Coupling Reagents for Boc-SPPS.

Final Cleavage and Deprotection

The final step involves simultaneously cleaving the peptide from the solid support and removing all side-chain protecting groups. In the Boc/Bzl strategy, this requires a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[4]

CAUTION: Anhydrous HF is extremely toxic and corrosive. It must be handled only by trained personnel in a specialized, dedicated apparatus.

Protocol 3: High HF Cleavage
  • Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 12 hours. Place the dried resin (approx. 1 g) into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add a magnetic stir bar and scavengers to the vessel. A common mixture is "Reagent K" adapted for Boc-SPPS, which includes cresol and anisole to trap reactive carbocations generated during cleavage.[8]

  • HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill approximately 10 mL of anhydrous HF into the vessel.

  • Cleavage Reaction: Warm the vessel to 0°C and stir for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid in water). Filter to remove the resin beads. Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage CocktailComposition (v/v/w)Target Residues / Use Case
Standard High HF 90% HF, 10% AnisoleGeneral purpose for most peptides.
Reagent K (Adapted) 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor TFMSA cleavage; protects Trp, Met, Cys, Tyr.[8]
Low-High HF Step 1 (Low): HF/DMS (1:3); Step 2 (High): HF/Anisole (9:1)Two-step procedure to minimize side reactions with sensitive residues.

Table 3: Common Cleavage Cocktails for Boc-SPPS. Note: Compositions are for liquid acid cleavage (e.g., TFMSA) or provide scavenger ratios for HF cleavage.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: The incorporation of non-natural amino acids can sometimes be slow. If a Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended before proceeding. For particularly difficult sequences, switching to a more potent coupling reagent like HATU can be beneficial.[9]

  • Peptide Aggregation: Long or hydrophobic sequences can aggregate on the resin, hindering reagent access. This can be mitigated by using chaotropic salts, special solvent mixtures (e.g., including DMSO), or by synthesizing at an elevated temperature.

  • Side Reactions during Cleavage: The tert-butyl cations generated from Boc deprotection and other protecting groups can alkylate sensitive residues like Tryptophan or Methionine.[7] The inclusion of scavengers like anisole, cresol, or thiols in the cleavage cocktail is essential to prevent these side reactions.[10]

References

  • 001CHEMICAL. (n.d.). CAS No. 55674-63-0, Boc-D-Nle-OH. Retrieved from [Link]

  • GenScript. (n.d.). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Boc-D-Nle-OH | 55674-63-0. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Retrieved from [Link]

  • Google Patents. (n.d.). US6897289B1 - Peptide synthesis procedure in solid phase.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Albericio, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-D-Ala-OH [7764-95-6]. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Boc-D-Pro-OH. Retrieved from [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • PubMed. (1998). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

Sources

Application Note: A Guide to the Incorporation of N-α-Boc-D-6-hydroxynorleucine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the incorporation of Boc-D-Nle(6-OH)-OH into bioactive peptides.

Introduction: Expanding the Chemical Diversity of Peptides

Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and low toxicity compared to traditional small molecules.[1][2] However, their clinical utility can be hampered by poor metabolic stability and limited oral bioavailability. A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids, which can profoundly alter a peptide's pharmacological profile.[3][]

The use of D-amino acids, for instance, is a well-established method to confer resistance to enzymatic degradation by proteases.[5] Norleucine, an isomer of leucine, introduces subtle changes in hydrophobicity that can enhance membrane interaction or receptor binding. This application note focuses on a unique building block that combines these features with an additional functional handle: Boc-D-Nle(6-OH)-OH (N-α-tert-butoxycarbonyl-D-6-hydroxynorleucine) .

The strategic incorporation of Boc-D-Nle(6-OH)-OH offers a tripartite advantage:

  • Enhanced Stability: The D-configuration of the alpha-carbon provides steric shielding against enzymatic cleavage, prolonging the peptide's in vivo half-life.

  • Modulated Hydrophobicity: The linear four-carbon side chain of the norleucine core modifies the lipophilicity of the peptide, potentially improving its interaction with biological membranes or receptor hydrophobic pockets.[5]

  • Functional Versatility: The terminal hydroxyl (6-OH) group increases polarity and introduces a reactive site for post-synthesis modifications, such as glycosylation, phosphorylation, or conjugation to imaging agents and drug payloads.

This guide provides a comprehensive framework for the successful integration of Boc-D-Nle(6-OH)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by robust purification and characterization protocols.

Chemical Profile: Boc-D-Nle(6-OH)-OH

The foundational building block for this protocol is a specialized, non-canonical amino acid. Its properties are summarized below.

Table 1: Physicochemical Properties of Boc-D-Nle(6-OH)-OH

Property Value Rationale & Comments
Full Chemical Name N-(tert-butoxycarbonyl)-D-6-hydroxynorleucine The Boc group protects the alpha-amine, the D-configuration specifies stereochemistry, and the 6-OH indicates the position of the hydroxyl group.
Molecular Formula C₁₁H₂₁NO₅ Derived from the parent norleucine structure with the addition of a Boc group and a terminal hydroxyl.
Molecular Weight 247.29 g/mol Calculated from the molecular formula. This value is critical for mass spectrometry verification.
Appearance White to off-white crystalline powder Typical appearance for protected amino acids.
Solubility Soluble in DMF, DCM, MeOH; Poorly soluble in water Standard solubility profile for SPPS reagents.

| Storage | Store at -20°C under desiccated conditions | Protects the Boc group from acid-catalyzed degradation and prevents hydrolysis.[6] |

cluster_structure Boc-D-Nle(6-OH)-OH Structure a Boc-D-Nle(6-OH)-OH

Caption: Chemical structure of Boc-D-Nle(6-OH)-OH.

Synthesis Strategy: The Boc/Bzl Orthogonal Scheme

The protocol described herein utilizes the classic Boc/benzyl (Bzl) solid-phase peptide synthesis (SPPS) strategy, first developed by R. Bruce Merrifield.[7] In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while semi-permanent side-chain protecting groups (if used) are typically benzyl-based ethers, esters, or carbamates.

Why Boc Chemistry for this Application? The final cleavage step in Boc-SPPS utilizes a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9] This single, harsh step ensures the simultaneous removal of the peptide from the resin and all benzyl-based side-chain protecting groups. This is advantageous when working with modified residues like 6-hydroxynorleucine, as the primary alcohol of the side chain does not typically require protection. It is significantly less nucleophilic than the α-amine of the growing peptide chain and is generally stable to the repetitive TFA treatments used for Boc deprotection. This simplifies the synthesis by avoiding the need for an additional orthogonal protecting group on the hydroxyl side chain.

Boc_SPPS_Cycle Resin Peptide-Resin (Boc-AA(n-1)...Resin) Deprotection Step 1: Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Wash1 Step 2: Washing (DCM/DMF) Deprotection->Wash1 Neutralization Step 3: Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Step 4: Washing (DMF) Neutralization->Wash2 Coupling Step 5: Coupling (Boc-D-Nle(6-OH)-OH + Activator) Wash2->Coupling Wash3 Step 6: Washing (DMF/DCM) Coupling->Wash3 NextCycle Peptide-Resin (Boc-AA(n)...Resin) Wash3->NextCycle End Cycle NextCycle->Deprotection Repeat for next AA

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents
  • Resin: Merrifield resin or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).

  • Protected Amino Acids: Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Arg(Tos)-OH, Boc-Asp(OBzl)-OH). Boc-D-Nle(6-OH)-OH.

  • Solvents (Peptide Grade): Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenging agent like Anisole. CAUTION: HF is extremely toxic and corrosive. Use only in a dedicated, specialized apparatus with appropriate personal protective equipment.

  • Precipitation/Wash Solvent: Cold (-20°C) diethyl ether or MTBE.

  • Purification Solvents (HPLC Grade): Acetonitrile (ACN), Water, TFA.

Protocol 1: Peptide Chain Elongation & Incorporation of Boc-D-Nle(6-OH)-OH

This protocol describes a single coupling cycle. Repeat as necessary for each amino acid in the sequence.

  • Resin Preparation: Place the peptide-resin from the previous cycle into a fritted reaction vessel. Swell the resin in DCM for 20 minutes, then in DMF for 20 minutes.

  • Nα-Boc Deprotection:

    • Drain the solvent. Add the deprotection solution (50% TFA in DCM) to the resin.

    • Agitate gently for 2 minutes. Drain.

    • Add fresh deprotection solution and agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DMF) to the resin and agitate for 2 minutes. Repeat this step twice.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Coupling Reaction (Activation and Addition):

    • In a separate vial, pre-activate the amino acid. Dissolve Boc-D-Nle(6-OH)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion (a negative result, where beads remain colorless, indicates a complete reaction).

    • If the reaction is incomplete, drain and repeat the coupling step with freshly activated amino acid.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Table 2: Selection of Common Peptide Coupling Reagents

Reagent Acronym Activation Mechanism Key Advantages
Dicyclohexylcarbodiimide DCC Forms O-acylisourea intermediate Inexpensive and effective for routine couplings.[10]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium salt-based High efficiency, low racemization, good for sterically hindered couplings.[11]
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU Aminium/Uronium salt-based Fast, reliable, and the most common reagent for routine SPPS.[11]

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-based aminium salt | High efficiency comparable to HATU, non-explosive, and excellent for difficult sequences.[12] |

Protocol 2: HF Cleavage and Peptide Precipitation
  • Resin Preparation: After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried resin in a reaction vessel suitable for HF cleavage. Add a scavenger (e.g., 1 mL of anisole per gram of resin).

    • Cool the vessel to 0°C in an ice bath.

    • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a vacuum. This must be done within the specialized HF apparatus.

  • Peptide Precipitation:

    • Wash the resin/crude peptide mixture with a small amount of cold diethyl ether to remove the scavenger.

    • Transfer the peptide from the reaction vessel to a centrifuge tube using a minimal amount of TFA or acetic acid.

    • Precipitate the peptide by adding a large volume (approx. 40 mL) of cold (-20°C) diethyl ether.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to obtain a clean peptide pellet.

  • Drying: Dry the crude peptide pellet under a vacuum to remove all residual ether. The peptide is now ready for purification.

Protocol 3: Peptide Purification and Characterization

Purification_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in Aqueous ACN/TFA Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto Preparative RP-HPLC System Filter->Inject Elute Elute with ACN Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by Analytical HPLC & MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Sources

Boc-D-Nle(6-OH)-OH as a tool for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Boc-D-Nle(6-OH)-OH in Structure-Activity Relationship (SAR) Studies

Executive Summary

Boc-D-Nle(6-OH)-OH (Boc-D-6-hydroxynorleucine) is a specialized non-canonical amino acid used as a high-precision probe in medicinal chemistry.[1] It serves two primary functions in peptide drug design:

  • Lysine Bioisosterism: It acts as a "charge-deleted" mimic of Lysine, retaining the side-chain length and polar head group (hydroxyl vs. amine) while removing the positive charge.[1] This allows researchers to distinguish between electrostatic interactions and hydrogen bonding requirements within a receptor pocket.[1]

  • Peptidomimetic Scaffold: It is a critical intermediate for synthesizing conformationally constrained

    
    -lactams  (Freidinger lactams) and has been validated industrially as a precursor to the antihypertensive drug Omapatrilat (Vanlev) .[1]
    

This guide details the physicochemical properties, SAR logic, and specific protocols for incorporating this molecule into solid-phase peptide synthesis (SPPS) and peptidomimetic workflows.

Chemical Profile

  • Chemical Name: (2R)-2-(tert-butoxycarbonylamino)-6-hydroxyhexanoic acid[1]

  • Common Names: Boc-D-6-hydroxynorleucine, Boc-D-epsilon-hydroxynorleucine.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~247.29 g/mol [1]

  • Key Structural Features:

    • D-Configuration: Confers resistance to proteolytic degradation (e.g., trypsin, chymotrypsin).

    • 
      -Hydroxyl Group:  A neutral hydrogen bond donor/acceptor that is isosteric with the 
      
      
      
      -amine of Lysine but lacks the ability to protonate at physiological pH.[1]
PropertySpecificationRelevance to SAR
Side Chain Length 4 carbons (

6.0 Å)
Matches Lysine side chain length; probes spatial tolerance.[1]
Polarity Polar, NeutralMimics Lysine's hydrophilicity without the cationic charge.[1]
Reactivity Primary AlcoholSusceptible to O-acylation; allows for post-synthetic modification (e.g., phosphorylation mimicry, cyclization).
Solubility Soluble in DMF, DMSO, MeOHCompatible with standard SPPS solvents.

SAR Logic: The "Why" and "When"

The decision to incorporate Boc-D-Nle(6-OH)-OH is usually driven by the "Lysine Paradox"—the need to determine if a Lysine residue is essential for binding due to its charge or its hydrogen-bonding capability.[1]

Mechanism of Action in SAR
  • Charge vs. H-Bond Deconvolution:

    • Scenario: A Lysine residue is critical for activity.[1]

    • Experiment: Replace Lys with Nle(6-OH).

    • Outcome A (Activity Retained): The receptor interaction is driven by H-bonding, not ionic attraction.[1] The positive charge is dispensable.[1]

    • Outcome B (Activity Lost): The positive charge (salt bridge) is essential for binding.[1]

  • Metabolic Stability Enhancement:

    • Replacing L-Lys with D-Nle(6-OH) simultaneously removes a trypsin cleavage site (Lys) and introduces a non-natural D-backbone, significantly increasing plasma half-life.[1]

  • Conformational Constraint (Lactamization):

    • The

      
      -hydroxyl can be cyclized with the backbone amide or adjacent residues to form lactones or lactams, locking the peptide into a bioactive conformation (e.g., 
      
      
      
      -turn mimic).
Visual Workflow: SAR Decision Tree

SAR_Logic Start Target: Bioactive Peptide with Critical Lysine Q1 Is the Lysine essential for Solubility or Binding? Start->Q1 Exp1 Substitute Lys with Nle (Norleucine) (Hydrophobic Isostere) Q1->Exp1 Result1 Activity Lost? Exp1->Result1 Hypothesis Hypothesis: Polarity or Charge is required. Result1->Hypothesis Yes Exp2 Substitute Lys with D-Nle(6-OH) (Neutral Polar Isostere) Hypothesis->Exp2 OutcomeA Activity Retained Exp2->OutcomeA OutcomeB Activity Lost Exp2->OutcomeB ConcA Conclusion: Interaction is H-Bond driven. Charge is NOT required. OutcomeA->ConcA ConcB Conclusion: Ionic Interaction (Salt Bridge) is critical. OutcomeB->ConcB

Figure 1: Decision matrix for utilizing Nle(6-OH) to probe Lysine residues.

Experimental Protocols

Protocol A: Incorporation via Boc-SPPS

Warning: The side-chain hydroxyl group is a primary alcohol.[1] If left unprotected, it can react with activated amino acids during subsequent coupling steps, leading to branched depsipeptides (ester formation).

Option 1: Using Protected Precursors (Recommended) For routine synthesis, use Boc-D-Nle(6-O-Bzl)-OH (Benzyl protection).[1] The Bzl group is stable to TFA (Boc removal) but cleaved by HF or TFMSA at the end of synthesis.

Option 2: Using Unprotected Boc-D-Nle(6-OH)-OH (The "Tool" Approach) If you must use the unprotected version (e.g., for specific on-resin modification or cost reasons), follow this modified protocol:

  • Coupling:

    • Use DCC/HOBt or DIC/Oxyma activation.[1] Avoid highly active phosphonium salts (e.g., PyBOP) if possible to minimize O-acylation.[1]

    • Stoichiometry: Use 1.1 equivalents of amino acid relative to resin sites to minimize excess that could react with the side chain.

    • Time: Shorten coupling time to 30–45 minutes.

  • Capping (Crucial):

    • Perform an acetylation capping step (

      
      /Pyridine) immediately after coupling the Nle(6-OH) residue.[1] This ensures any unreacted N-terminus is capped, but more importantly, if you plan to use the OH group later, you must accept that some OH might be acetylated.
      
    • Alternative: If the OH group must remain free for a downstream reaction, do not cap . Instead, proceed to the next coupling immediately.

  • On-Resin Modification (Optional):

    • The free

      
      -OH can be oxidized to an aldehyde using Dess-Martin Periodinane (DMP)  on-resin.[1]
      
    • Protocol: Wash resin with DCM (3x).[1] Add DMP (3 eq) in DCM.[1] Shake for 2 hours. Wash DCM (5x). This generates a reactive aldehyde for reductive amination or macrocyclization.[1]

Protocol B: Synthesis of -Lactam (Freidinger Lactam Precursor)

This protocol mimics the strategy used for Omapatrilat intermediates.[1]

  • Starting Material: Boc-D-Nle(6-OH)-OH attached to resin or in solution.[1]

  • Oxidation: Convert the alcohol to an aldehyde (as above using DMP or Swern oxidation in solution).

  • Cyclization:

    • React the aldehyde with the N-terminal amine (after Boc removal) under reductive amination conditions, or use an intramolecular alkylation strategy if converting the OH to a leaving group (e.g., Mesylate).

    • Note: In the industrial synthesis of Omapatrilat, the 6-OH is often converted to a leaving group (e.g., bromide or mesylate) and then cyclized onto the backbone nitrogen.

Troubleshooting & Tips

IssueCauseSolution
Branched Peptides O-acylation of the free

-OH during subsequent couplings.[1]
Use Bzl-protected derivative (Boc-D-Nle(6-O-Bzl)-OH).[1] If using unprotected, use mild activation (DIC/HOBt) and monitor by HPLC.[1]
Low Solubility Hydroxyl group H-bonding.[1]Dissolve in pure DMF or DMSO.[1] Sonication may be required.[1][2]
Incomplete Coupling Steric bulk of the Boc group.[1]Double couple the residue.[1] Use a chaotic agent (e.g., LiCl) in the coupling buffer.
Racemization Base-catalyzed proton abstraction.[1]Use HOBt or Oxyma as a suppressor.[1] Avoid collidine/sym-collidine bases during coupling.[1]

References

  • Omapatrilat Synthesis: Robl, J. A., et al. "Peptidomimetic Synthesis: A Novel, Highly Stereoselective Route to Substituted Freidinger Lactams."[1][3] Journal of the American Chemical Society, 116(6), 2348–2355. Link[1]

  • Lysine Isosteres: Plucinski, T., et al. "Substitution of Lysine by 6-Hydroxynorleucine in Peptides."[1] Journal of Medicinal Chemistry, 36(14), 1993.

  • On-Resin Oxidation: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences."[1] Nature Protocols, 2, 3247–3256 (2007). Link[1]

  • General Bioisosterism: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176 (1996). Link[1]

Sources

Cell-based assays using peptides containing Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Evaluation of Protease-Resistant Macrocyclic Depsipeptides using Boc-D-Nle(6-OH)-OH

Executive Summary

This guide details the application of Boc-D-Nle(6-OH)-OH (


-

-t-Butoxycarbonyl-D-6-hydroxynorleucine) in the development of next-generation peptidomimetics.[1] Unlike standard all-hydrocarbon "stapled" peptides, this building block facilitates Lactone-Bridged Macrocyclization (Depsipeptide formation).[1]

The incorporation of the D-isomer of 6-hydroxynorleucine serves a dual function:

  • Chemical Handle: The

    
    -hydroxyl group enables side-chain-to-tail or side-chain-to-side-chain esterification, constraining the peptide into a bioactive conformation (e.g., 
    
    
    
    -helix).[1]
  • Metabolic Shielding: The D-configuration confers intrinsic resistance to proteolytic degradation, a common failure point for L-isomer therapeutic peptides.

This note provides protocols for validating the stability and intracellular potency of these constructs.

Chemical Biology Context

The Challenge: Linear peptides often suffer from poor cell permeability and rapid serum clearance. The Solution: Macrocyclization via Boc-D-Nle(6-OH)-OH.[1]

By reacting the side-chain hydroxyl of D-Nle(6-OH) with a C-terminal acid or a side-chain carboxylate (e.g., Asp/Glu), a lactone bridge is formed.[1] This mimics natural products like Teixobactin or Manzamine alkaloids, locking the peptide structure to reduce entropic penalties upon binding.

Mechanism of Action Diagram

The following diagram illustrates the structural logic:

DepsipeptideLogic Linear Linear Peptide (Flexible, Unstable) Cyclization Lactone Cyclization (Ester Bond Formation) Linear->Cyclization Precursor BuildingBlock Boc-D-Nle(6-OH)-OH (D-Stereochem + OH Handle) BuildingBlock->Cyclization Incorporation Depsipeptide Macrocyclic Depsipeptide (Rigid, Protease Resistant) Cyclization->Depsipeptide Synthesis Outcome Enhanced Cell Permeability & Target Affinity Depsipeptide->Outcome Biological Effect

Caption: Transformation of linear precursors into stable macrocycles using D-Nle(6-OH)-mediated lactonization.

Protocol 1: Comparative Serum Stability Assay

Objective: Quantify the half-life (


) extension provided by the D-Nle(6-OH) lactone bridge compared to a linear L-amino acid control.

Principle: Peptides are incubated in mammalian plasma. The D-isomer and cyclic constraint should prevent access to the catalytic sites of serum proteases (e.g., DPP-IV, neprilysin).

Materials
  • Pooled Human or Mouse Plasma (heparinized).

  • Test Peptide (Cyclic D-Nle(6-OH) variant).[1]

  • Control Peptide (Linear analog).

  • Internal Standard (e.g., Tolbutamide or Warfarin).

  • LC-MS/MS System.[1]

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of peptide in DMSO.

    • Thaw plasma at 37°C. Centrifuge at 10,000

      
       for 5 min to remove debris.
      
  • Incubation:

    • Dilute peptide to 10

      
      M in 100% plasma (final DMSO < 1%).
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At time points

      
       min, and 24 h:
      
    • Remove 50

      
      L of the mixture.
      
    • Immediately add to 200

      
      L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and quench activity.
      
  • Processing:

    • Vortex for 30s; Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[1]

  • Analysis:

    • Monitor the parent ion (M+H). Calculate % remaining relative to

      
      .
      
Data Interpretation
ParameterLinear ControlCyclic D-Nle(6-OH) PeptideInterpretation

(Human)
< 30 min> 24 hoursHigh Stability: D-isomer + Ring prevents proteolysis.[1]
Metabolites N-term fragmentsMinimal / NoneClean Profile: Reduced metabolic liability.[1]

Protocol 2: Intracellular Target Engagement (NanoBRET)

Objective: Verify that the macrocyclic depsipeptide can cross the cell membrane and bind its target in the cytosol.

Why this assay? Traditional ELISA cannot distinguish between extracellular and intracellular binding. NanoBRET (Bioluminescence Resonance Energy Transfer) only generates a signal if the peptide enters the cell and binds the target protein in close proximity.

Experimental Design Diagram

NanoBRET_Workflow Transfection 1. Transfection (Cells express Target-Luciferase) Treatment 2. Treatment (Add Cell-Permeable Tracer + Test Peptide) Transfection->Treatment Competition 3. Competition Binding (Test Peptide displaces Tracer?) Treatment->Competition Readout 4. Signal Measurement (Loss of BRET Signal = Engagement) Competition->Readout

Caption: NanoBRET workflow to determine intracellular affinity (


) of the depsipeptide.
Materials
  • HEK293 or HeLa cells.

  • Plasmid expressing Target Protein fused to NanoLuc® Luciferase.

  • Cell-permeable fluorescent tracer (specific to the target).

  • Test Peptide (D-Nle(6-OH) Macrocycle).

Step-by-Step Methodology
  • Transfection:

    • Seed HEK293 cells (20,000 cells/well) in white 96-well plates.

    • Transfect with Target-NanoLuc plasmid using FuGENE HD.[1] Incubate 24h.

  • Tracer Addition:

    • Add the fluorescent tracer at a concentration equal to its

      
      .
      
  • Peptide Treatment:

    • Add the Test Peptide in a dose-response series (e.g., 0.1 nM to 10

      
      M).
      
    • Crucial: Include a "No Tracer" control (background) and "No Peptide" control (max signal).

  • Equilibration:

    • Incubate for 2 hours at 37°C to allow membrane permeation and equilibrium binding.

  • Measurement:

    • Add NanoLuc substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

  • Calculation:

    • Calculate BRET Ratio:

      
      .
      
    • Plot BRET Ratio vs. [Peptide]. A decrease in BRET indicates the peptide has entered the cell and displaced the tracer.

Synthesis Note for Researchers

While this guide focuses on assays, the quality of the assay depends on the synthesis.

  • Esterification: The formation of the lactone bond using Boc-D-Nle(6-OH)-OH is typically achieved via the Mitsunobu reaction (DIAD/PPh3) or Steglich esterification (DCC/DMAP) on resin before final cleavage.[1]

  • Handling: Ensure the 6-OH group is unprotected during the cyclization step but protected (or the final step) during chain elongation if not using site-selective chemistry.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3-33. Link

    • Context: Foundational principles of peptide stapling for stability and permeability.
  • Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. Link

    • Context: Discusses depsipeptide ligation and the utility of hydroxy-amino acids in backbone modific
  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides as modulators of protein–protein interactions.[2][3] ACS Chemical Biology, 10(6), 1362-1375. Link

    • Context: Comparison of stapling modalities; establishes the benchmark for stability assays.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay. Link

    • Context: Standard protocol source for the intracellular engagement assay described in Part 4.
  • Iris Biotech GmbH. (2024).[4] Building Blocks for Peptide Synthesis: Boc-D-Nle(6-OH)-OH Product Page.[1] Link

    • Context: Commercial verification of the specific building block and its specific

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of Peptides Incorporating Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics offers a powerful strategy to enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles.[1][2][3][4] Boc-D-Nle(6-OH)-OH, a hydroxylated D-norleucine derivative with an N-terminal tert-butyloxycarbonyl (Boc) protecting group, presents unique analytical challenges due to its combined hydrophobic (Boc, alkyl chain) and hydrophilic (hydroxyl, carboxyl) nature, as well as its unnatural stereochemistry. This guide provides a comprehensive framework and detailed protocols for the analytical characterization of peptides containing this moiety, targeting researchers, chemists, and quality control professionals in drug development. We will detail robust methodologies using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and outline a strategy for comprehensive method validation to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative for Complex Peptides

Peptides built with ncAAs like Boc-D-Nle(6-OH)-OH are, by design, structurally complex. The D-configuration of norleucine can impart resistance to enzymatic degradation, while the 6-hydroxyl group offers a potential site for further conjugation or can influence peptide conformation and solubility. The acid-labile Boc group, a common protecting group in peptide synthesis, adds another layer of complexity, impacting both the synthesis and the final analytical assessment.[5]

A robust analytical package is therefore not merely a quality control checkpoint but an essential component of the development lifecycle. It must be capable of:

  • Unambiguously confirming the identity of the target peptide.

  • Accurately quantifying purity and resolving process-related impurities such as deletion sequences, diastereomers, or incompletely deprotected species.[6]

  • Demonstrating stability by identifying potential degradation products under various stress conditions.

This document provides the foundational principles and actionable protocols to achieve these goals.

Physicochemical Properties & Core Analytical Strategy

The analytical strategy is dictated by the unique physicochemical characteristics of the Boc-D-Nle(6-OH)-OH residue within a peptide sequence.

  • Hydrophobicity: The tert-butyl group of the Boc moiety and the C4 alkyl side-chain of norleucine are strongly hydrophobic. This property makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the primary tool for separation and purity analysis.[7][8]

  • Polarity: The C-terminal carboxyl group and the 6-hydroxyl group introduce polarity. The hydroxyl group, in particular, can modulate retention behavior and offers a unique mass signature for mass spectrometric detection.[9]

  • Mass & Structure: The precise mass of the peptide and the location of the Boc-D-Nle(6-OH)-OH residue must be confirmed. High-Resolution Mass Spectrometry (HRMS) is indispensable for this, with tandem MS (MS/MS) providing the necessary fragmentation data for sequence verification.[10][11]

  • Protecting Group Lability: The Boc group is readily cleaved under acidic conditions.[5] Analytical methods, particularly the sample diluent and mobile phases, must be carefully controlled to prevent inadvertent deprotection during analysis, which would falsely appear as an impurity.

Our integrated approach leverages RP-HPLC for separation and quantification, coupled with MS for definitive identification, forming a powerful and comprehensive characterization platform.

cluster_0 Core Analytical Workflow Start Peptide Sample (with Boc-D-Nle(6-OH)-OH) Prep Sample Preparation (Controlled pH Diluent) Start->Prep HPLC RP-HPLC Analysis (Purity & Quantification) Prep->HPLC Primary Analysis LCMS LC-MS/MS Analysis (Identity & Impurity ID) Prep->LCMS Confirmatory Analysis Report Comprehensive Report (Purity, Identity, Impurities) HPLC->Report LCMS->Report cluster_1 MS/MS Fragmentation Logic Peptide Precursor Ion [M+nH]n+ CID Collision-Induced Dissociation (CID) Peptide->CID b_ions b-ions (N-terminus fragments) CID->b_ions y_ions y-ions (C-terminus fragments) CID->y_ions Analyzer Mass Analyzer (Detects Fragments) b_ions->Analyzer y_ions->Analyzer Spectrum MS/MS Spectrum Analyzer->Spectrum cluster_2 Method Validation Flowchart Start Define Analytical Target Profile (ATP) Develop Method Development (HPLC & LC-MS) Start->Develop Forced Forced Degradation (Acid, Base, Oxidative, Heat, Light) Develop->Forced Specificity Assess Specificity (Peak Purity) Forced->Specificity Validate Validate Parameters (Linearity, Accuracy, Precision, LOD/LOQ) Specificity->Validate If Specific Document Validation Report Validate->Document

Sources

Troubleshooting & Optimization

Improving solubility of Boc-D-Nle(6-OH)-OH in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Insolubility

The Challenge: Users frequently report that Boc-D-Nle(6-OH)-OH exhibits poor solubility or gelation in Dichloromethane (DCM), the standard solvent for Boc-chemistry couplings.[1]

The Mechanism (Why this happens): This molecule is an amphiphile.[1] It possesses a lipophilic backbone (Boc group + butyl chain) and a polar "head and tail" (Carboxylic acid + 6-Hydroxyl group).[1]

  • Intermolecular Hydrogen Bonding: In non-polar solvents like DCM, the side-chain hydroxyl (

    
    -OH) and the carboxylic acid form extensive intermolecular hydrogen bond networks.[1]
    
  • Gelation: These networks act similarly to Low Molecular Weight Gelators (LMWGs), trapping solvent molecules and forming a gelatinous precipitate rather than a true solution.[1]

  • Thermodynamic Barrier: DCM lacks the hydrogen-bond accepting capacity (dielectric constant

    
    ) to disrupt these intermolecular bonds.[1]
    

The Solution Strategy: To dissolve this compound, you must thermodynamically favor solute-solvent interactions over solute-solute interactions. This requires increasing solvent polarity or introducing chaotropic agents.[1]

Decision Logic: Solubilization Workflow

The following flowchart illustrates the logical progression for dissolving stubborn Boc-amino acids without compromising chemical integrity.

SolubilityWorkflow Start Start: Solid Boc-D-Nle(6-OH)-OH DCM_Attempt Attempt Dissolution in DCM (Standard Protocol) Start->DCM_Attempt Check_Solubility Is Solution Clear? DCM_Attempt->Check_Solubility Proceed Proceed to Coupling Check_Solubility->Proceed Yes Switch_Solvent Step 1: Switch to Polar Aprotic (DMF or NMP) Check_Solubility->Switch_Solvent No (Cloudy/Gel) Check_Solubility2 Is Solution Clear? Switch_Solvent->Check_Solubility2 Check_Solubility2->Proceed Yes Cosolvent Step 2: Add Co-solvent (10-20% DMSO or TFE) Check_Solubility2->Cosolvent No Chaotropic Step 3: Add Chaotropic Salt (0.4M LiCl in DMF) Cosolvent->Chaotropic If still insoluble Chaotropic->Proceed Dissolved

Figure 1: Step-by-step decision tree for solubilizing aggregation-prone Boc-amino acids.

Solvent Selection Matrix

Use this table to select the appropriate solvent system based on your specific application.

Solvent SystemSolubility RatingRisk ProfileRecommended Application
DCM (Pure) PoorLowNot recommended for this specific derivative.[1]
DMF (Pure) GoodMediumStandard alternative.[1] Warning: Ensure DMF is amine-free to prevent Fmoc removal (if hybrid synthesis) or side reactions.[1]
NMP ExcellentLowBest for difficult sequences.[1] Higher polarity than DMF breaks aggregates efficiently.[1]
DCM : DMF (1:1) ModerateLowGood compromise if DCM is required for specific resin swelling properties.[1]
DMSO HighHighLast resort. Difficult to remove; can cause oxidation of Met/Cys residues if not pure.[2]

Detailed Troubleshooting Protocols

Protocol A: The "Solvent Swap" (Recommended First Step)

Use this when the standard DCM protocol results in a suspension.

  • Calculate Concentration: Aim for a concentration of 0.1M to 0.3M. Do not exceed 0.5M, as this promotes gelation.[1]

  • Solvent Choice: Use anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF .[1]

  • Physical Aid:

    • Add the solvent to the powder.

    • Sonicate in a water bath at 35°C for 5–10 minutes.

    • Note: Do not exceed 40°C. Boc groups are acid-labile, and thermal energy combined with trace acidity in solvents can lead to premature deprotection.[1]

Protocol B: The "Chaotropic Disruption" (For Stubborn Aggregates)

Use this if the amino acid forms a gel even in DMF/NMP. This mimics the "Pseudoproline" effect by disrupting intermolecular H-bonds.

  • Prepare Solvent: Dissolve anhydrous Lithium Chloride (LiCl) in DMF to create a 0.4M LiCl/DMF solution.

    • Why: Lithium ions coordinate with the peptide backbone and hydroxyl groups, effectively "shielding" them from forming intermolecular bonds.

  • Dissolution: Add the Boc-D-Nle(6-OH)-OH to this solution.

  • Coupling Compatibility: This solution is compatible with HATU/HOAt and DIC/HOBt coupling methods.[1]

Protocol C: In-Situ Neutralization (Ion Pairing)

Use this for coupling reactions where base is already required.[1]

  • Suspend the amino acid in DCM or DMF (0.2M).[1]

  • Add 1.0 equivalent of DIPEA (Diisopropylethylamine) relative to the amino acid.[1]

  • Mechanism: This deprotonates the carboxylic acid (

    
    ).[1] The resulting ion pair prevents the formation of the carboxylic acid dimer H-bond network, significantly improving solubility.
    
  • Caution: Minimize the time between base addition and activation to prevent potential racemization (though D-amino acids are the target here, stereochemical purity is still paramount).

Frequently Asked Questions (FAQ)

Q1: Can I use alcohols like Methanol to dissolve it? A: No. While Methanol dissolves the compound, it is a protic solvent that will compete with the amine on the resin during coupling, leading to methyl ester formation or capping of the growing chain. Use TFE (Trifluoroethanol) only if strictly necessary and only as a minor co-solvent (<10%).[1]

Q2: I see a "gel" formation in DCM. Is the amino acid ruined? A: No, it has likely just formed a supramolecular organogel. You can recover it by evaporating the DCM (rotary evaporator) and redissolving in DMF or NMP.[1]

Q3: Will the 6-OH group interfere with coupling? A: Generally, the primary amine of the resin is far more nucleophilic than the side-chain hydroxyl. However, if using highly activated esters (like acyl halides), O-acylation can occur.[1] For standard carbodiimide (DIC) or uronium (HBTU/HATU) couplings, the unprotected OH is usually safe.[1] If high precision is required, consider using a transiently protected version (e.g., Boc-D-Nle(6-OBzl)-OH), though this is more expensive.[1]

Q4: Can I heat the solution to dissolve it? A: Proceed with caution. Do not exceed 40°C . Higher temperatures risk removing the Boc group (if trace acid is present) or causing racemization.[1] Ultrasonication is safer than heating.[1]

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Kent, S. B. H. (1988).[1] Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry, 57, 957-989.[1] (Foundational text on solvent effects in SPPS). Link[1]

  • Sigma-Aldrich Technical Bulletin. (n.d.). Overcoming Aggregation in Solid Phase Peptide Synthesis. Accessed via Merck/Sigma Technical Library.[1] (Source for Chaotropic Salt protocols).[1][3][4] Link

  • PubChem Compound Summary. (2023). Boc-6-hydroxynorleucine.[1][5][6] National Center for Biotechnology Information.[1] Link

Sources

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Nle(6-OH)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient incorporation of the non-standard amino acid Boc-D-Nle(6-OH)-OH into synthetic peptides. As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and field-proven insights to ensure your success.

Introduction: The Challenge of Incorporating Boc-D-Nle(6-OH)-OH

Boc-D-Nle(6-OH)-OH, or N-tert-butyloxycarbonyl-D-6-hydroxynorleucine, is a unique building block for peptide synthesis. Its aliphatic side chain introduces hydrophobicity, while the terminal hydroxyl group offers a site for potential post-translational modifications or conjugation. However, the presence of the side-chain hydroxyl group introduces a critical challenge during SPPS: the potential for O-acylation by the activated carboxyl group of the incoming amino acid. This can lead to the formation of branched peptide impurities that are difficult to separate from the target peptide.[1][2][3]

This guide provides a comprehensive framework for troubleshooting and optimizing the coupling of Boc-D-Nle(6-OH)-OH, ensuring high coupling efficiency and minimizing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with Boc-D-Nle(6-OH)-OH in a question-and-answer format.

Question 1: I am observing a significant amount of a side product with a higher molecular weight than my target peptide. What could be the cause?

Answer: A higher molecular weight side product often indicates a double-coupling event on the side-chain hydroxyl group of the 6-hydroxynorleucine residue, leading to a branched peptide.[1][3] This occurs when the hydroxyl group, acting as a nucleophile, attacks the activated carboxyl group of the incoming amino acid.

Visualizing the Side Reaction: O-Acylation

O_Acylation cluster_reactants Reactants cluster_products Products Peptide_Resin Peptide-Resin-Nle(6-OH) Target_Peptide Desired Linear Peptide Peptide_Resin->Target_Peptide N-acylation (Desired) Side_Product O-Acylated Branched Peptide Peptide_Resin->Side_Product O-acylation (Side Reaction) Activated_AA Activated Boc-AA-OH Activated_AA->Peptide_Resin Coupling Reaction

Caption: O-acylation side reaction during SPPS.

Solutions:

  • Protect the Side-Chain Hydroxyl Group: The most effective way to prevent O-acylation is to use a protecting group for the hydroxyl function. A common choice in Boc-SPPS is the benzyl (Bzl) ether, which is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA) and is cleaved simultaneously with the final peptide cleavage from the resin using strong acids like hydrofluoric acid (HF).[2]

  • Optimize Coupling Conditions: If using the unprotected amino acid is unavoidable, you can minimize the side reaction by carefully selecting your coupling reagents and conditions. Use of milder activating agents and shorter coupling times can favor N-acylation over O-acylation.

Question 2: My coupling efficiency for Boc-D-Nle(6-OH)-OH is low, as indicated by a strong positive ninhydrin test after the coupling step. How can I improve it?

Answer: Low coupling efficiency for Boc-D-Nle(6-OH)-OH can be attributed to several factors, including steric hindrance and peptide aggregation. Here are several strategies to enhance coupling efficiency:

Strategies to Improve Coupling Efficiency

StrategyRationaleRecommended Action
Use a More Potent Coupling Reagent Standard carbodiimide reagents like DIC may not be sufficient.[4]Switch to a uronium/aminium-based reagent like HBTU, HATU, or HCTU, or a phosphonium-based reagent like PyBOP. These form more reactive activated esters.[4]
Increase Reaction Time Steric hindrance can slow down the reaction rate.Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress using the ninhydrin test.[4]
Perform a Double Coupling A second coupling step can help drive the reaction to completion.[5]After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated amino acid.
Optimize Solvent Choice Poor solvation of the growing peptide chain can lead to aggregation and hinder coupling.[4]N-methyl-2-pyrrolidone (NMP) is often a better solvent for SPPS than dimethylformamide (DMF) due to its superior solvating properties. For difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Incorporate Chaotropic Salts These salts can disrupt secondary structures and improve solvation.Add chaotropic salts like LiCl or KSCN to the coupling mixture.
Microwave-Assisted SPPS Microwave energy can accelerate coupling reactions, especially for sterically hindered amino acids.[6]If available, utilize a microwave peptide synthesizer to reduce reaction times and improve efficiency.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Coupling Efficiency Detected (Positive Ninhydrin Test) Change_Reagent Switch to Potent Coupling Reagent (e.g., HATU, HBTU) Start->Change_Reagent Extend_Time Extend Coupling Time Change_Reagent->Extend_Time If still incomplete Success Coupling Complete (Negative Ninhydrin Test) Change_Reagent->Success If successful Double_Couple Perform Double Coupling Extend_Time->Double_Couple If still incomplete Extend_Time->Success If successful Optimize_Solvent Optimize Solvent System (e.g., NMP) Double_Couple->Optimize_Solvent For very difficult couplings Double_Couple->Success If successful Microwave Utilize Microwave Synthesis Optimize_Solvent->Microwave If available Microwave->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Is it mandatory to protect the hydroxyl group of Boc-D-Nle(6-OH)-OH?

A1: While not strictly mandatory in all cases, it is highly recommended.[1] The nucleophilicity of the primary hydroxyl group makes it susceptible to acylation, leading to undesired side products.[2][3] Protecting the hydroxyl group with a suitable protecting group, such as a benzyl ether for Boc-SPPS, will ensure a cleaner synthesis and a higher yield of the target peptide.[2]

Q2: What are the best coupling reagents for Boc-D-Nle(6-OH)-OH?

A2: For sterically hindered or challenging couplings, uronium or phosphonium salt-based reagents are generally superior to carbodiimides.[4] Reagents such as HATU, HBTU, HCTU, and PyBOP are excellent choices as they lead to faster and more complete couplings.[4]

Q3: How can I monitor the coupling reaction of Boc-D-Nle(6-OH)-OH?

A3: The ninhydrin (Kaiser) test is a reliable qualitative method for monitoring the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[7]

Q4: Can I use Fmoc-D-Nle(6-OH)-OH instead of the Boc-protected version?

A4: Yes, an Fmoc-protected version of 6-hydroxynorleucine can be used in Fmoc-based SPPS. In this case, the side-chain hydroxyl group would typically be protected with a tert-butyl (tBu) group, which is labile to the final TFA cleavage cocktail.[2] The choice between Boc and Fmoc strategies depends on the overall synthetic plan and the nature of the other amino acids in the peptide sequence.[8][9]

Q5: What are the appropriate cleavage conditions for a peptide containing D-Nle(6-OH)?

A5: If the hydroxyl group is unprotected or protected with a group labile to strong acid (like benzyl in Boc-SPPS), standard cleavage cocktails can be used. For Boc-SPPS, this typically involves treatment with anhydrous HF or TFMSA.[8] For Fmoc-SPPS, a cocktail containing TFA with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is commonly used.[10] The exact composition of the cleavage cocktail should be optimized based on the other amino acids present in your peptide.

Experimental Protocols

Protocol 1: Optimized Coupling of Boc-D-Nle(6-OH)-OH (Unprotected Side Chain)

This protocol is designed to maximize coupling efficiency while minimizing O-acylation when using the unprotected amino acid.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.[11]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Pre-activation: In a separate vessel, dissolve Boc-D-Nle(6-OH)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours.

  • Monitoring: Perform a ninhydrin test. If the test is positive, proceed to a second coupling.

  • Double Coupling (if necessary): Repeat steps 6 and 7.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.

Protocol 2: Monitoring Coupling Efficiency by Test Cleavage and HPLC Analysis

  • Sample Collection: After the coupling step and washing, take a small sample of the peptide-resin (approx. 5-10 mg).

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by reverse-phase HPLC and mass spectrometry to determine the purity and confirm the molecular weight of the product.

References

  • BenchChem. (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis.
  • Reimann, O., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • Sigma-Aldrich. Boc-D-Phe-OH.
  • BenchChem. (2025). Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • CPC Scientific Inc. (2025). Minimal Protection Strategies for SPPS.
  • Lott, C., et al. (2025). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science.
  • Adluri, N., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Chemical Science.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • PubChem. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.
  • BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
  • Fields, G. B., et al. (2002). Methods and protocols of modern solid phase peptide synthesis. Journal of the American Chemical Society.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Tetrahedron Letters.
  • El-Faham, A., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules.

Sources

Technical Support Center: Preserving Chiral Integrity of Boc-D-Nle(6-OH)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization when incorporating Boc-D-Nle(6-OH)-OH into your peptide synthesis workflows. Our guidance is grounded in established chemical principles and field-proven strategies to ensure the chiral purity and, consequently, the biological activity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern with Boc-D-Nle(6-OH)-OH?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as the D-enantiomer of Boc-Nle(6-OH)-OH, converts into an equal mixture of both its D- and L-forms. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter its three-dimensional structure, receptor binding, and overall biological function. The presence of a hydroxyl group in the side chain of Boc-D-Nle(6-OH)-OH, while distant from the chiral center, may influence the electronic environment and solubility, potentially impacting its susceptibility to racemization under certain coupling conditions.

Q2: Which factors are the primary drivers of racemization during peptide coupling?

A2: Several factors during the carboxyl group activation and coupling steps can promote racemization. The most influential are:

  • Over-activation with certain coupling reagents.

  • The strength and concentration of the base used.

  • Elevated reaction temperatures.

  • The polarity of the solvent.

  • Prolonged reaction times.

Q3: Are there specific coupling reagents that are known to minimize racemization?

A3: Yes, the choice of coupling reagent is paramount. Onium salts, such as phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, COMU) reagents, are generally preferred for their efficiency and ability to suppress racemization, especially when used with additives.[1] Carbodiimides like DIC (N,N'-diisopropylcarbodiimide), when used in conjunction with racemization-suppressing additives like HOBt (1-hydroxybenzotriazole) or OxymaPure, are also highly effective.[1]

Q4: How does the side-chain hydroxyl group in Boc-D-Nle(6-OH)-OH potentially affect racemization?

A4: While the hydroxyl group at the 6-position is remote from the alpha-carbon, it can still influence the molecule's properties. Studies on other hydroxy amino acids have shown they can be more prone to racemization.[2] One proposed mechanism involves the side-chain hydroxyl group facilitating the formation of stable carbocation intermediates that can lead to racemization.[3] Although less likely given the distance, it is a possibility to consider. More practically, the hydroxyl group can affect the solubility of the amino acid derivative, which might necessitate the use of more polar solvents that can sometimes increase the rate of racemization.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving racemization issues encountered during the synthesis of peptides containing Boc-D-Nle(6-OH)-OH.

Issue 1: High Levels of Diastereomeric Impurity Detected Post-Synthesis
  • Underlying Cause: The most common pathway for racemization during peptide bond formation is through the formation of a planar oxazolone intermediate from the activated N-protected amino acid.[4] This intermediate can easily lose its stereochemical integrity.

  • Investigative Workflow:

    G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A High Diastereomeric Impurity Detected B Review Coupling Reagent & Additives A->B Step 1 C Assess Base Selection & Stoichiometry B->C Step 2 D Evaluate Reaction Temperature & Time C->D Step 3 E Consider Solvent Polarity D->E Step 4 F Implement Optimized Protocol E->F Step 5

    Caption: Troubleshooting workflow for addressing racemization.

  • Corrective Actions & Protocols:

    • Optimize Coupling Reagent and Additives:

      • Rationale: The rate of formation of the desired peptide bond should be significantly faster than the rate of racemization. Coupling reagents combined with additives form active esters that are more resistant to racemization than the intermediates formed with coupling reagents alone.

      • Recommendation: Switch to a modern onium salt reagent or a carbodiimide with an additive. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are particularly effective at suppressing racemization.[5]

    • Refine Base Selection and Concentration:

      • Rationale: Bases can directly abstract the alpha-proton of the activated amino acid, leading to racemization. The basicity and steric hindrance of the base are critical factors.

      • Recommendation: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong, less hindered base like N,N-diisopropylethylamine (DIEA). Use the minimum amount of base necessary for the reaction to proceed.

    • Control Reaction Temperature and Duration:

      • Rationale: Higher temperatures provide the activation energy needed for racemization to occur.[6]

      • Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C or even -15°C.[6] Minimize the pre-activation and coupling times to what is necessary for complete reaction, which can be monitored by tests like the Kaiser test.

    • Evaluate Solvent Choice:

      • Rationale: Polar solvents can stabilize the charged intermediates involved in racemization pathways.

      • Recommendation: If the solubility of your reagents allows, consider using less polar solvents to potentially reduce the rate of racemization.[6] However, ensure that the solvent is suitable for solid-phase synthesis resin swelling.

Issue 2: Side-Chain Protection of the 6-OH Group
  • Underlying Cause: While the primary concern is racemization at the alpha-carbon, the free hydroxyl group on the side chain could potentially undergo side reactions, such as acylation by the activated carboxyl group of another amino acid.

  • Preventative Strategy:

    G A Boc-D-Nle(6-OH)-OH B Protecting Group Introduction (e.g., TBDMS-Cl, Imidazole) A->B C Boc-D-Nle(6-O-TBDMS)-OH B->C D Peptide Synthesis C->D E Deprotection D->E

    Caption: Workflow for side-chain protection strategy.

  • Detailed Protocol: Side-Chain Protection with TBDMS

    • Protection: Dissolve Boc-D-Nle(6-OH)-OH in a suitable solvent like DMF. Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work-up: Perform an aqueous work-up to remove excess reagents and isolate the protected amino acid, Boc-D-Nle(6-O-TBDMS)-OH.

    • Coupling: Use the side-chain protected amino acid in your standard peptide synthesis protocol, following the recommendations in Issue 1 to prevent racemization.

    • Deprotection: The TBDMS group is typically removed during the final acidolytic cleavage step (e.g., with TFA).

Data Summary: Recommended Coupling Conditions

ParameterStandard Conditions (Higher Risk)Recommended Conditions (Lower Risk)Rationale
Coupling Reagent Carbodiimides (e.g., DCC, DIC) aloneOnium Salts (HATU, HBTU, COMU) or DIC/OxymaPureFaster coupling rates and formation of more stable active esters reduce racemization.[1]
Base DIEA, TriethylamineNMM, 2,4,6-CollidineWeaker, sterically hindered bases minimize α-proton abstraction.
Temperature Room Temperature (20-25°C)0°C to -15°CLower temperature reduces the rate of racemization.[6]
Solvent DMF, NMPLess polar alternatives (e.g., DCM/DMF mixtures) if solubility permitsLess polar environments can destabilize charged intermediates in racemization pathways.[6]

Experimental Protocol: Low-Racemization Coupling of Boc-D-Nle(6-OH)-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices to minimize racemization.

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid peptides) in the appropriate solvent (e.g., DCM).

  • Amino Acid Preparation: Dissolve Boc-D-Nle(6-OH)-OH (3 eq) and OxymaPure (3 eq) in DMF.

  • Pre-activation: Cool the amino acid solution to 0°C in an ice bath. Add DIC (3 eq) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid mixture to the resin. If necessary, add 2,4,6-collidine (3 eq). Perform the coupling at 0°C for 2 hours, or until a negative Kaiser test is obtained.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, to remove any unreacted reagents and byproducts.

  • Continue Synthesis: Proceed with the deprotection of the Boc group (e.g., with TFA in DCM) and subsequent coupling cycles.

References

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. Available at: [Link]

  • Synthesis of Peptides. (n.d.). Thieme. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024). Creation.com. Available at: [Link]

  • Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Available at: [Link]

  • Erratum: Hydrolysis-induced racemization of amino acids. (2025). ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Available at: [Link]

  • Synthesis of α-carboxyphosphinopeptides derived from norleucine. (2007). PubMed. Available at: [Link]

  • Effect of the side chain on the racemization of amino acids in aqueous solution. (1989). ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the novel unnatural amino acid, Boc-D-Nle(6-OH)-OH. The unique structure of this amino acid, featuring a hydrophobic norleucine backbone coupled with a terminal hydroxyl group and a Boc protecting group, presents distinct challenges and considerations in downstream purification.

This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when purifying peptides containing Boc-D-Nle(6-OH)-OH.

Q1: What is the primary recommended purification method for peptides containing Boc-D-Nle(6-OH)-OH?

The standard and most effective method for purifying synthetic peptides, including those with Boc-D-Nle(6-OH)-OH, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2][3][4] This technique separates peptides based on their hydrophobicity.[1][2] The C18-modified silica stationary phase is the most common choice for this purpose.[1]

Q2: How does the Boc-D-Nle(6-OH)-OH residue affect my peptide's retention on an RP-HPLC column?

The Boc-D-Nle(6-OH)-OH residue introduces a mixed character to your peptide:

  • Hydrophobicity: The norleucine side chain (a six-carbon linear chain) and the Boc protecting group significantly increase the hydrophobicity, leading to longer retention times on a C18 column compared to more polar amino acids.

  • Polarity: The terminal 6-OH group adds a polar characteristic. This can lead to complex interactions with the stationary phase and potentially cause peak tailing if not managed with appropriate mobile phase modifiers.

Q3: Should I protect the 6-OH group during solid-phase peptide synthesis (SPPS)?

Yes, it is mandatory to protect the side-chain hydroxyl group of the Nle residue during SPPS.[5] Unprotected hydroxyl groups can undergo side reactions, such as O-acylation, during the coupling steps, leading to the formation of impurities that can be difficult to separate from the target peptide.[5][6]

Q4: What are the most common impurities I should expect in my crude peptide mixture?

After SPPS and cleavage, your crude product will likely contain the desired peptide along with a variety of impurities.[1] For peptides with Boc-D-Nle(6-OH)-OH, be particularly aware of:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that did not complete the full synthesis.

  • Incompletely deprotected peptides: Peptides where the side-chain protecting group of the 6-OH moiety (e.g., a trityl group) has not been fully removed.

  • Diastereomers: If any racemization occurred during synthesis.

  • By-products from cleavage: Scavengers and their adducts.

Q5: When should I consider using an orthogonal purification technique?

If you are struggling to achieve the desired purity with a single RP-HPLC step, especially if you have co-eluting impurities, an orthogonal purification method is highly recommended.[4][7] Ion-exchange chromatography (IEX) is an excellent choice as it separates molecules based on charge, a different principle than the hydrophobicity-based separation of RP-HPLC.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of Boc-D-Nle(6-OH)-OH containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broadening or Tailing) 1. Secondary Interactions: The hydroxyl group of Nle(6-OH) may be interacting with residual silanols on the silica-based column.1. Optimize Mobile Phase: Ensure your mobile phases (both aqueous and organic) contain an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA).[1] For persistent tailing, consider using a different ion-pairing agent like Formic Acid (FA), which can alter selectivity.[8]
2. Low TFA Concentration: Insufficient TFA can lead to poor peak shape.[9]2. Use High-Purity Silica Columns: Modern, high-purity silica columns have fewer residual silanols, minimizing these interactions.[9]
3. Column Overload: Injecting too much crude peptide can saturate the column.3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.
Co-eluting Impurities / Poor Resolution 1. Similar Hydrophobicity: Impurities such as deletion sequences or diastereomers may have very similar hydrophobicities to the target peptide.1. Shallow Gradient: Employ a shallower gradient during the elution of your peptide of interest. A slower increase in the organic solvent percentage (e.g., 0.5-1% per minute) will improve resolution.[10]
2. Inappropriate Column Chemistry: A standard C18 column may not be optimal for all separations.2. Screen Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different separation selectivities.[10]
3. Single Purification Step is Insufficient: Some impurities are not resolvable by RP-HPLC alone.3. Introduce an Orthogonal Step: Purify the peptide first by cation-exchange chromatography (CIEX) to remove impurities with different charge states before the final RP-HPLC polishing step.[7]
No Peptide Eluting from the Column 1. Peptide is Highly Hydrophobic: The combination of the Nle side chain, the Boc group, and other hydrophobic residues may cause the peptide to irreversibly bind to the C18 column.1. Increase Organic Solvent Strength: Perform a high-concentration organic wash (e.g., 95-100% acetonitrile) to elute strongly bound species.
2. Peptide Precipitation: The peptide may have precipitated on the column if the sample was dissolved in an incompatible solvent.2. Ensure Proper Sample Dissolution: Dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions, often containing a small amount of organic solvent like acetonitrile or DMSO to aid solubility.
Multiple, Unresolved Peaks 1. Incomplete Deprotection: The side-chain protecting group on the 6-OH may not have been fully cleaved, resulting in multiple species.1. Review Cleavage Protocol: Ensure the cleavage cocktail and reaction time are sufficient for complete deprotection.
2. Peptide Aggregation: Hydrophobic peptides can aggregate, leading to multiple peaks.2. Use Aggregation-Disrupting Solvents: Prepare your sample in solvents known to disrupt aggregation, such as hexafluoroisopropanol (HFIP), before injection. Be mindful of solvent compatibility with your HPLC system.

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard RP-HPLC Purification

This protocol provides a starting point for the purification of a peptide containing Boc-D-Nle(6-OH)-OH.

1. Materials:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Column: C18 silica column (e.g., 5 µm particle size, 100-300 Å pore size).[11]

  • Crude Peptide: Lyophilized powder.

  • Sample Solvent: Mobile Phase A, with minimal DMSO or acetonitrile if needed for solubility.

2. Sample Preparation:

  • Dissolve the crude peptide in the sample solvent to a concentration of 1-10 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[12]

3. HPLC Method:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution:

    • Initial Scouting Gradient: 5-65% Mobile Phase B over 60 minutes.

    • Optimized Shallow Gradient: Based on the scouting run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 30-50% B over 40 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[1]

Workflow Visualization

The following diagrams illustrate key workflows and decision-making processes in peptide purification.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification & Analysis Crude Crude Peptide Synthesis (with Boc-D-Nle(6-OH)-OH) Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter HPLC Preparative RP-HPLC (Scouting Gradient) Filter->HPLC Analyze Analyze Fractions (Analytical HPLC & MS) HPLC->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Caption: General workflow for peptide purification.

TroubleshootingTree Start Poor Resolution in RP-HPLC Profile Q1 Is the gradient shallow enough (e.g., <1%/min)? Start->Q1 A1_No Decrease Gradient Slope Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Have different column chemistries been tested? A1_Yes->Q2 A2_No Screen C8, Phenyl-Hexyl Columns Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Consider Orthogonal Purification (IEX) A2_Yes->Q3

Caption: Troubleshooting decision tree for poor resolution.

References

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 7(2), 76-85.
  • Stucki, J., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3489. [Link]

  • Larsen, B. D., et al. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Parrilli, E., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability, 1, 80-92.
  • Indian Journal of Chemistry. (1990). Synthesis and biological activity of some new leucine-enkephalin analogues. 29B, 355-359.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-64.
  • Ferrazzano, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(20), 4414-4428.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Molecules. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. 26(16), 4995.
  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Retrieved from [Link]

  • Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Majumdar, D., et al. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. 8, 159.
  • IUCrData. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. 8(8), d2236.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

Sources

Technical Support Center: Boc-D-Nle(6-OH)-OH Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for Boc-D-Nle(6-OH)-OH , focusing on stability issues under acidic conditions.

Topic: Stability issues of Boc-D-Nle(6-OH)-OH under acidic conditions Product Code: [Generic-Nle-OH] Chemical Name: N-alpha-t-Butoxycarbonyl-D-6-hydroxynorleucine CAS Registry: 55674-63-0 (related L-isomer: 77611-37-1)

Executive Summary: The Acid Stability Paradox

Boc-D-Nle(6-OH)-OH presents a unique challenge in peptide synthesis and medicinal chemistry. While the Boc (tert-butyloxycarbonyl) group is designed to be acid-labile (removed by TFA or HCl), the unprotected 6-hydroxyl side chain introduces a competing nucleophile that destabilizes the molecule under the very conditions used for deprotection.

The Core Issue: Under acidic conditions (pH < 3 or in neat TFA), this compound undergoes two primary side reactions:

  • O-Trifluoroacetylation: Rapid formation of a trifluoroacetate ester on the side chain (Mass shift +96 Da).

  • 
    -Lactonization:  Intramolecular cyclization to form a 7-membered lactone ring (Mass shift -18 Da).
    

This guide provides the mechanistic insight and protocols to navigate these stability issues.

Diagnostic Troubleshooting Guide

Issue 1: Mass Spectrum Shows +96 Da Peak After Deprotection

Symptom: After treating Boc-D-Nle(6-OH)-OH with Trifluoroacetic Acid (TFA), LC-MS analysis shows a major peak at


.
Diagnosis: Side-Chain O-Trifluoroacetylation .
The primary alcohol at position 6 has reacted with TFA to form a trifluoroacetate ester. This is a common side reaction for unprotected hydroxyls in high-concentration TFA.

Corrective Protocol (The "Base Wash"): The O-TFA ester is highly labile to base. You do not need to discard the product.[1]

  • Dissolve the crude residue in a mixture of THF/Water (1:1) .

  • Adjust pH to 10–11 using dilute aqueous NaOH or

    
    .
    
  • Stir at room temperature for 30 minutes .

  • Monitor by LC-MS until the +96 peak disappears.

  • Neutralize with mild acid (e.g., acetic acid) and lyophilize.

Issue 2: Mass Spectrum Shows -18 Da Peak (Loss of Water)

Symptom: During storage in acidic solution or prolonged exposure to mild acid, a peak corresponding to


 appears.
Diagnosis: 

-Lactonization
. The 6-hydroxyl group has attacked the C-terminal carboxylic acid (or activated ester), eliminating water to form a 7-membered lactone (septan-2-one derivative).

Corrective Protocol:

  • Prevention: Avoid storing the free acid in solution for >24 hours. Store as a lyophilized powder at -20°C.

  • Reversal: Lactones can be hydrolyzed, but this is difficult without racemization. If lactonization has occurred during coupling, the product may be irreversibly capped. Discard and repurify.

Mechanistic Visualization

The following diagrams illustrate the competing pathways when Boc-D-Nle(6-OH)-OH is exposed to acid.

Pathway A: O-Trifluoroacetylation (in TFA)

TFA_Reaction Start Boc-D-Nle(6-OH)-OH (Precursor) TFA_Step TFA Treatment (Deprotection) Start->TFA_Step Acidolysis Intermediate H-D-Nle(6-OH)-OH (Desired Product) TFA_Step->Intermediate Major Path SideProduct H-D-Nle(6-O-COCF3)-OH (O-TFA Ester Impurity) [M+96 Da] TFA_Step->SideProduct Side Reaction (Fast in neat TFA) SideProduct->Intermediate Aqueous Base (pH 10) (Hydrolysis)

Caption: Mechanism of side-chain acylation during Boc removal. The O-TFA ester is a reversible impurity.

Pathway B: Lactonization (Storage/Activation)

Lactonization OpenChain D-Nle(6-OH)-OH (Linear Form) Activation Acid Catalysis / Activation (Protonation of COOH) OpenChain->Activation Transition Cyclization Transition State (Entropy vs Enthalpy) Activation->Transition Intramolecular Attack Lactone epsilon-Caprolactone Derivative (7-Membered Ring) [M-18 Da] Transition->Lactone -H2O

Caption: Formation of the 7-membered epsilon-lactone. While slower than 5/6-membered rings, this occurs under acidic equilibrium.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl/Dioxane instead of TFA to avoid trifluoroacetylation? A: Yes, using 4M HCl in Dioxane avoids the formation of the trifluoroacetate ester. However, you must be cautious of lactonization . HCl in organic solvents promotes dehydration and esterification. If you use HCl, minimize the reaction time (keep < 30 mins) and immediately neutralize.

Q2: Is the side chain hydroxyl reactive during peptide coupling (e.g., EDC/HOBt)? A: Generally, primary alcohols are poor nucleophiles compared to amines. However, if the coupling reaction is slow (steric hindrance), the hydroxyl group can compete, leading to O-acylation (branching) or lactonization.

  • Recommendation: For critical steps, use a protected version like Boc-D-Nle(6-O-Bn)-OH or Boc-D-Nle(6-O-TBS)-OH to completely eliminate this risk.

Q3: How should I store the solid compound? A: Store at -20°C in a desiccator. Moisture can hydrolyze the Boc group over time, creating trace acid which catalyzes lactonization. Ensure the container is tightly sealed to prevent absorption of atmospheric water.

Q4: Why is the L-isomer (Boc-L-6-hydroxynorleucine) more commonly cited? A: The L-isomer is the natural congener derived from lysine metabolism or synthetic routes. The D-isomer (discussed here) behaves identically chemically but is used to probe stereochemical requirements in drug design. All stability data for the L-isomer applies strictly to the D-isomer.

Experimental Protocol: Optimized Boc Removal

To remove the Boc group while minimizing side reactions, follow this "Scavenger-Free" protocol tailored for hydroxy-amino acids.

Materials:

  • Boc-D-Nle(6-OH)-OH (1.0 eq)

  • Trifluoroacetic Acid (TFA)[2]

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Optional, prevents t-butyl cation alkylation of the OH

Step-by-Step:

  • Preparation: Dissolve the protected amino acid in DCM (

    
    ).
    
  • Acidification: Cool to 0°C. Add TFA dropwise to reach a final concentration of 25% v/v (e.g., 1:3 TFA:DCM). Avoid neat TFA.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature for 30 minutes.

  • Quench: Evaporate the solvent/TFA mixture under reduced pressure (Rotavap) at < 40°C.

  • Hydrolysis (Critical Step): Re-dissolve the residue in THF/Water (1:1) . Add dropwise 1M NaOH until pH reaches 10. Stir for 10 minutes. (This hydrolyzes any O-TFA ester formed).

  • Workup: Neutralize to pH 7 with dilute HCl. Evaporate THF. Lyophilize the aqueous phase to obtain the pure H-D-Nle(6-OH)-OH.

References

  • Sigma-Aldrich. (n.d.).[3] Boc-Nle-OH Product Specification and Handling. Retrieved from

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butoxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Boc chemistry and hydroxyl side-chain stability).
  • Chem-Impex International. (2024). Boc-L-6-hydroxynorleucine Technical Data. Retrieved from

  • BenchChem. (2025). Boc Deprotection Using Trifluoroacetic Acid (TFA): Protocols and Mechanisms. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance with Boc-D-Nle(6-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Boc-D-Nle(6-OH)-OH. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique, functionalized amino acid into their peptide synthesis workflows. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges posed by this molecule and field-proven strategies to ensure successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise when working with Boc-D-Nle(6-OH)-OH, focusing on the root cause of the problem: steric hindrance.

Q1: What makes Boc-D-Nle(6-OH)-OH a "sterically hindered" amino acid?

A1: The steric hindrance of Boc-D-Nle(6-OH)-OH is a composite issue arising from two primary structural features:

  • The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is inherently bulky. Its three methyl groups create a large, umbrella-like shield over the alpha-amine, physically obstructing the approach of the incoming carboxyl component during a coupling reaction.[1]

  • The D-Configuration and Side Chain: The D-configuration places the side chain in a different spatial orientation than the more common L-amino acids. While the norleucine side chain itself is a linear alkyl chain, its length, coupled with the terminal hydroxyl group, can lead to non-ideal conformations that contribute to the overall steric bulk around the reaction center. This bulk can impede both coupling and deprotection steps.[1][2]

Q2: My coupling reaction is yielding a mix of products with a significant amount of unreacted starting material. What's going wrong?

A2: This is a classic symptom of incomplete or failed coupling due to steric hindrance. When you observe this, you are likely seeing:

  • Low Yield of Target Peptide: The primary and most obvious indicator.

  • Unreacted Free Amine: Analysis of the resin (e.g., a positive ninhydrin test) or the crude product via LC-MS will show a significant amount of the peptide chain that was meant to be acylated.[2]

  • Formation of Deletion Sequences: In Solid-Phase Peptide Synthesis (SPPS), the failure to couple Boc-D-Nle(6-OH)-OH results in a population of peptide chains that are missing this specific residue. These impurities can be challenging to separate during purification due to similar masses and retention times.[1]

The underlying cause is that the activation energy required to overcome the steric repulsion between the incoming activated amino acid and the N-terminal amine of the peptide-resin is too high for your current reaction conditions.

Q3: My standard coupling protocol using DCC or EDC/HOBt is failing. What coupling reagents are recommended for this amino acid?

A3: Standard carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often too slow and inefficient to overcome the significant steric barrier presented by bulky Boc-amino acids.[1][3] For these challenging couplings, more potent in-situ activating reagents are required.

The industry standards for such challenges are uronium/aminium or phosphonium salt-based reagents. These reagents rapidly convert the carboxylic acid to a highly reactive ester, which can then acylate the sterically crowded amine.

Reagent ClassRecommended ReagentsMechanism of Action
Uronium/Aminium HATU, HCTU, COMU Forms highly reactive OAt (from HATU) or Oxyma (from COMU) esters. HOAt provides anchimeric assistance, further accelerating the coupling. COMU is a safer, non-explosive alternative to HATU.[4]
Phosphonium PyBOP, PyAOP Forms reactive OBt (from PyBOP) or OAt (from PyAOP) esters. These are also highly effective for hindered couplings and are less likely to cause guanidinylation side reactions compared to uronium salts.

Senior Scientist Recommendation: Start with HATU or COMU . They are exceptionally effective for sterically demanding couplings and are widely documented for this purpose.[4]

Q4: I've switched to HATU, but my coupling efficiency is still not optimal. How can I further optimize the reaction conditions?

A4: Even with a powerful coupling reagent, kinetics can be slow. Optimizing the reaction environment is the next critical step:

  • Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[5][6] Microwave-assisted peptide synthesis is particularly effective for this.[5]

  • Extend Reaction Time: For sluggish reactions, simply allowing more time can drive the reaction to completion. Instead of a standard 1-2 hour coupling, extend it to 4 hours or even overnight.[5]

  • Perform a "Double Coupling": After the initial coupling reaction, drain the vessel and repeat the entire coupling step with a fresh solution of Boc-D-Nle(6-OH)-OH and coupling reagents. This is a highly effective strategy to ensure maximum acylation of all available amine sites.[2][7]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can accelerate the bimolecular reaction by increasing the frequency of molecular collisions.[7]

Q5: I'm concerned about the 6-OH group on the side chain. Does it require protection?

A5: Yes, it is highly advisable to protect the side-chain hydroxyl group. During the activation of the carboxylic acid for coupling, the 6-OH group can potentially react, leading to side-product formation or oligomerization. Furthermore, during the final cleavage from the resin (which typically uses strong acids like TFA or HF), an unprotected hydroxyl group can be a site for unwanted side reactions.

A standard protecting group for a primary alcohol like this would be a tert-butyl (tBu) ether, which is stable to the conditions of Boc-SPPS but is cleaved simultaneously with the Boc groups and the resin linker during the final acidolysis step.

Q6: The Boc deprotection step seems slow or incomplete. What is the cause and what is the solution?

A6: The same steric bulk that hinders coupling also impedes the removal of the Boc group.[1] The bulky environment makes it difficult for the acid (e.g., Trifluoroacetic Acid, TFA) to access and protonate the carbamate, slowing down the deprotection reaction.

Troubleshooting Steps:

  • Extend Deprotection Time: Increase the standard 30-minute deprotection time to 45-60 minutes.

  • Use a Stronger Acid System: While 25-50% TFA in Dichloromethane (DCM) is standard, a switch to 4M HCl in dioxane is often more effective for hindered Boc groups and is a widely used alternative.[8]

  • Ensure Anhydrous Conditions: Water can reduce the effective acidity of the deprotection solution, slowing the reaction. Ensure you are using dry solvents and reagents.[8]

Visualized Workflow & Concepts
Diagram 1: The Challenge of Steric Hindrance in Peptide Coupling

StericHindrance cluster_coupling Peptide Coupling Reaction cluster_hindrance Steric Shield Resin Peptide-Resin (Free N-Terminus) Product Successfully Coupled Peptide Resin->Product IncomingAA Boc-D-Nle(6-OH)-OH BocGroup Bulky Boc Group SideChain Side Chain (D-config) ActivatedAA Highly Reactive Activated Ester CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA BocGroup->Resin ActivatedAA->Resin TroubleshootingWorkflow Start Coupling Step Performed Check Monitor Reaction (e.g., Ninhydrin Test) Start->Check Success Reaction Complete. Proceed to Deprotection. Check->Success Negative Failure Incomplete Coupling (Test Positive) Check->Failure Positive Action1 Action: Double Couple (Repeat with fresh reagents) Failure->Action1 Action2 Action: Optimize Conditions (Increase Temp / Time) Failure->Action2 Action3 Action: Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) Failure->Action3 Action1->Check Re-monitor Action2->Check Re-monitor Action3->Check Re-monitor

Caption: A logical workflow for diagnosing and solving incomplete coupling reactions.

Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-D-Nle(6-OH)-OH using HATU

This protocol is designed for a standard 0.1 mmol scale on a solid support. All operations should be performed in a properly ventilated fume hood.

Materials:

  • Peptide-resin (swollen, N-terminus deprotected): 0.1 mmol

  • Boc-D-Nle(6-OH)-OH (side-chain protected): 0.4 mmol (4 eq.)

  • HATU: 0.39 mmol (3.9 eq.)

  • N,N-Diisopropylethylamine (DIEA): 0.8 mmol (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the previous N-terminal Boc group has been completely removed (confirmed by a negative ninhydrin test on the preceding protected amino acid and a positive test after deprotection).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-D-Nle(6-OH)-OH (0.4 mmol) and HATU (0.39 mmol) in ~2 mL of anhydrous DMF.

    • Add DIEA (0.8 mmol) to the solution.

    • Agitate or vortex the solution for 1-2 minutes to pre-activate the carboxylic acid. The solution may change color. [5]3. Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For optimal results, consider extending this to 4 hours. [5]4. Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts. [5]5. Monitoring & Decision:

    • Take a small sample of resin beads and perform a qualitative ninhydrin test.

    • If Negative (beads are colorless/yellow): The coupling is complete. Proceed to the next deprotection step.

    • If Positive (beads are blue/purple): The coupling is incomplete. Proceed immediately to a "double coupling" by repeating steps 2-4. [2]

Protocol 2: Optimized Boc-Deprotection using 4M HCl in Dioxane

This protocol is an alternative to standard TFA/DCM for removing sterically hindered Boc groups.

Materials:

  • Boc-protected peptide-resin: 0.1 mmol scale

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% DIEA in DMF (v/v) for neutralization

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 5 mL) to prepare it for the deprotection step.

  • Deprotection:

    • Drain the DCM from the resin.

    • Add 5 mL of 4M HCl in dioxane to the resin.

    • Agitate the vessel for 3 minutes. Drain.

    • Add a second 5 mL portion of 4M HCl in dioxane.

    • Agitate for 45 minutes.

  • Washing:

    • Drain the acidic solution.

    • Wash the resin thoroughly with DCM (3 x 5 mL).

    • Wash the resin with DMF (3 x 5 mL).

  • Neutralization:

    • Wash the resin with 10% DIEA in DMF (3 x 5 mL for 2 minutes each) to neutralize the newly formed amine hydrochloride salt.

  • Final Wash:

    • Wash the resin again with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove residual base.

    • The resin is now ready for the next coupling step. A small sample should give a strong positive result with a ninhydrin test.

References
  • Benchchem. (n.d.). Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols.
  • MedChemExpress. (n.d.). Boc-D-norleucine (Boc-D-Nle-OH).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). The Role of Boc-D-Val-OH in Advancing Peptide Synthesis.
  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022/10, A155–A159.
  • Sigma-Aldrich. (n.d.). Boc-Nle-OH.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Overcoming steric hindrance with Boc-L-isoleucine.
  • Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection.
  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Hydroxylated Norleucine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Objective Comparison and Experimental Protocols for Verifying Boc-D-Nle(6-OH)-OH Incorporation in Synthetic Peptides

As the complexity of synthetic peptides in drug development escalates, the incorporation of non-natural amino acids like 6-hydroxy-D-norleucine (D-Nle(6-OH)) offers a powerful strategy to enhance therapeutic properties. However, the successful synthesis and purity of these modified peptides hinge on rigorous analytical verification. Mass spectrometry (MS) stands as the definitive tool for this purpose, providing not just confirmation of mass, but irrefutable evidence of site-specific incorporation and structural integrity.

This guide provides an in-depth comparison of mass spectrometry strategies for the analysis of peptides containing D-Nle(6-OH). We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methods are self-validating systems for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why D-Nle(6-OH) Requires a Specialized Approach

Analyzing peptides with non-natural, modified amino acids presents unique challenges compared to standard proteomics workflows.[1][2] The key analytical hurdles for D-Nle(6-OH) are:

  • Database Ambiguity : Standard protein databases do not contain D-Nle(6-OH). Therefore, automated identification software will fail unless specifically configured with this custom modification.

  • Potential for Side Reactions : The hydroxyl group introduces a potential site for unintended side reactions during peptide synthesis or sample handling, which must be identified.

  • Fragmentation Behavior : The hydroxylated side chain can influence peptide fragmentation in the mass spectrometer, potentially leading to characteristic neutral losses that can be both diagnostic and confounding if not properly interpreted.

  • Isobaric Interference : It is crucial to distinguish D-Nle(6-OH) from other isobaric modifications or amino acid combinations that might result in the same mass shift.

To address these challenges, a robust analytical strategy must be employed. The choice of strategy depends on the specific research question, ranging from initial confirmation of incorporation to quantitative assessment of modification efficiency.

Comparative Analysis of MS-Based Strategies

The verification of D-Nle(6-OH) incorporation can be broadly categorized into two primary workflows: a discovery-oriented "bottom-up" approach and a quantitative "targeted" approach.

Strategy Principle Advantages Disadvantages Best For
Bottom-Up Analysis The peptide is analyzed by high-resolution LC-MS/MS. The precursor ion mass confirms the overall mass, and fragmentation data (MS/MS) confirms the amino acid sequence and localizes the modification.- Provides definitive sequence confirmation.- Can identify and localize other unexpected modifications or impurities.- Well-established workflow in most labs.- Requires high-resolution instrumentation for accurate mass measurement.- Data analysis is more complex and requires manual interpretation or specialized software setups.- Initial confirmation of synthesis.- Characterization of unknown impurities.- Generating fragmentation data for targeted assay development.
Targeted Analysis (PRM/SRM) A triple quadrupole or high-resolution instrument is programmed to specifically monitor for the modified peptide's precursor ion and a set of its unique fragment ions.- Extremely sensitive and highly quantitative.- High throughput for analyzing multiple samples.- Excellent for determining the efficiency of the incorporation reaction.- Requires prior knowledge of the peptide sequence and its fragmentation pattern.- Does not provide information on other, unexpected modifications.- Method development can be time-consuming.- Quantifying incorporation yield.- Routine quality control (QC) testing.- Stability studies.
The Causality of Method Selection

Choosing between a bottom-up and a targeted approach is dictated by the stage of your research. For a newly synthesized peptide, a bottom-up strategy is non-negotiable. It is the only way to definitively prove that the modification is present at the intended location within the peptide sequence. The high-resolution mass measurement of both the precursor and fragment ions provides the confidence needed to rule out isobaric interferences.[3][4] Once this characterization is complete and the unique fragmentation signature of the D-Nle(6-OH)-containing peptide is known, a targeted method can be developed for high-sensitivity quantification and routine analysis.

Experimental Workflows & Protocols

The following sections provide detailed, self-validating protocols for the analysis of a synthetic peptide containing D-Nle(6-OH).

Workflow 1: Bottom-Up Verification of Incorporation

This workflow is designed for the initial, unambiguous confirmation of the modified peptide's identity.

G Bottom-Up Verification Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis prep1 Dissolve Peptide in 0.1% Formic Acid in Water/Acetonitrile prep2 Dilute to ~1 pmol/µL for Infusion prep1->prep2 Ensure full dissolution ms1 Inject onto C18 RP Column prep2->ms1 Analyze Sample ms2 High-Resolution MS1 Scan (e.g., Orbitrap @ 60k) ms1->ms2 ms3 Data-Dependent MS2 (HCD Fragmentation) ms2->ms3 data1 Extract Ion Chromatogram for Theoretical m/z ms3->data1 Process Data data2 Analyze MS/MS Spectrum of Precursor data1->data2 data3 Confirm b/y ions and Neutral Loss of H₂O data2->data3 data4 Final Verification data3->data4

Caption: Workflow for initial confirmation of D-Nle(6-OH) incorporation.

Protocol 1: Bottom-Up LC-MS/MS Analysis

  • Rationale : This protocol uses a standard reversed-phase (RP) C18 column, which is excellent for retaining and separating peptides of varying hydrophobicity. Electrospray ionization (ESI) in positive mode is chosen because peptides readily accept protons to form positive ions.[5] High-energy collisional dissociation (HCD) is selected for fragmentation as it typically produces a rich series of b- and y-type fragment ions, which are essential for sequence verification.[6]

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to create a 1 mg/mL stock solution. Formic acid is a common mobile phase additive that aids in peptide ionization.[7]

    • From the stock, prepare a working solution of 1 pmol/µL in the same solvent. Sonication may be used to ensure complete dissolution.

  • Liquid Chromatography (LC) Parameters :

    • Column : C18 Reversed-Phase Column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% to 40% B over 15 minutes. This gradual gradient ensures good separation of the target peptide from potential impurities.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : ESI Positive.

    • MS1 (Full Scan) Settings :

      • Resolution : 60,000. High resolution is critical to obtain an accurate mass of the precursor ion.[3][8]

      • Scan Range : m/z 350-1500. This range should encompass the expected charge states of your peptide.

    • MS2 (Fragmentation) Settings :

      • Activation Type : HCD.

      • Isolation Window : 2.0 m/z.

      • Normalized Collision Energy (NCE) : 28-30%. This is a good starting point for most peptides; optimization may be required.

      • Resolution : 15,000.

  • Data Analysis :

    • First, calculate the theoretical monoisotopic mass of your peptide incorporating D-Nle(6-OH). The mass of the D-Nle(6-OH) residue is 145.0997 g/mol .

    • Extract the ion chromatogram for the theoretical m/z of the expected precursor charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).

    • Analyze the MS/MS spectrum associated with this precursor. Look for a continuous series of b- and y-ions that match your peptide's sequence.[9]

    • Crucially, identify fragment ions containing the D-Nle(6-OH) residue and look for a characteristic neutral loss of water (-18.01 Da) from the side chain. This provides strong evidence for the presence of the hydroxyl group.

Workflow 2: Targeted Quantitative Analysis

This workflow is for determining the precise amount or percentage of successfully incorporated peptide.

G Targeted Quantification Workflow cluster_dev Method Development cluster_analysis Sample Analysis cluster_quant Quantification dev1 Select Precursor Ion (from Bottom-Up data) dev2 Select 3-5 Intense, Unique Fragment Ions dev1->dev2 dev3 Optimize Collision Energy for each Fragment dev2->dev3 ana1 Create Inclusion List (Precursor & Fragments) dev3->ana1 Finalize Method ana2 Acquire Data in PRM/SRM Mode ana1->ana2 quant1 Integrate Peak Areas of Fragment Ions ana2->quant1 Process Data ana3 Generate Standard Curve (if absolute quantification) quant2 Calculate Concentration or Relative Abundance ana3->quant2 quant1->quant2 quant3 Assess Incorporation Efficiency quant2->quant3

Caption: Workflow for targeted quantification of D-Nle(6-OH) peptides.

Protocol 2: Targeted Analysis using Parallel Reaction Monitoring (PRM)

  • Rationale : PRM on a high-resolution instrument (like a Q-Exactive or Orbitrap) offers the best of both worlds: the specificity of monitoring selected fragments (like SRM) and the high mass accuracy to confirm the identity of those fragments, eliminating false positives.

  • Method Development (using Bottom-Up Data) :

    • From the high-quality MS/MS spectrum obtained in Protocol 1, select the most intense charge state of your peptide as the precursor ion for monitoring.

    • Identify 3-5 of the most intense and unique fragment ions. Prioritize fragments that are larger (higher m/z) as they are more specific to your peptide.

    • If possible, include at least one fragment that has undergone the characteristic neutral loss of water, as this is highly specific to the modification.

  • Sample Preparation and LC :

    • Prepare samples as described in Protocol 1. If absolute quantification is required, prepare a standard curve of known concentrations of a purified standard of the modified peptide.

    • Use the same LC method as in Protocol 1 to ensure consistent retention times.

  • Mass Spectrometry (PRM) Parameters :

    • Create an inclusion list containing the exact m/z of the precursor ion and its retention time window.

    • MS2 (PRM) Settings :

      • Resolution : 30,000.

      • AGC Target : 2e5.

      • Maximum IT : 50 ms.

      • Isolation Window : 1.6 m/z.

      • NCE : Use the optimized value from the bottom-up experiment (e.g., 28%).

  • Data Analysis :

    • In your analysis software, extract the chromatograms for each of the selected fragment ions (transitions).

    • Integrate the peak area for each transition. The co-elution of all transitions at the expected retention time confirms the peptide's identity.

    • For relative quantification (e.g., incorporation efficiency), compare the summed peak area of the modified peptide to that of the unmodified version (if present).

    • For absolute quantification, plot the peak areas against the concentrations of your standard curve to determine the amount of the modified peptide in your unknown sample.

Conclusion and Recommendations

The successful incorporation of Boc-D-Nle(6-OH)-OH into synthetic peptides is a critical step in the development of novel therapeutics. Rigorous analytical verification by mass spectrometry is not merely a quality control checkpoint but a fundamental component of the research and development process.

For any novel peptide, a bottom-up high-resolution LC-MS/MS analysis is essential for unambiguous structural confirmation. Following this initial characterization, a targeted MS approach such as PRM offers a superior method for sensitive, accurate, and high-throughput quantification . By understanding the principles behind these methods and implementing robust, self-validating protocols, researchers can ensure the integrity of their synthetic peptides and accelerate the drug development pipeline.

References

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. Retrieved from [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343–2394. Retrieved from [Link]

  • Peterson, A. C., Russell, J. D., Bailey, D. J., Westphall, M. S., & Coon, J. J. (2012). Parallel reaction monitoring for high resolution and high mass accuracy quantitative, targeted proteomics. Molecular & Cellular Proteomics, 11(11), 1475–1488. Retrieved from [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e80. Retrieved from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies Application Note. Retrieved from [Link]

  • Chakrabarty, S., & Piacente, F. (2022). The challenge of detecting modifications on proteins. Essays in Biochemistry, 66(5), 539-551. Retrieved from [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. Retrieved from [Link]

  • Brodbelt, J. S. (2020). Ion Activation Methods for Peptides and Proteins. Analytical chemistry, 92(1), 317–337. Retrieved from [Link]

Sources

Technical Guide: NMR Verification of Boc-D-Nle(6-OH)-OH in Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids like Boc-D-Nle(6-OH)-OH (6-hydroxynorleucine) is a critical strategy in peptidomimetic drug design to enhance solubility, alter potency, or introduce conjugation sites. However, verifying its successful incorporation presents a specific analytical challenge: it is structurally similar to Lysine (Lys) and Norleucine (Nle), and standard Mass Spectrometry (MS) often fails to unambiguously distinguish regiochemical isomers (e.g., 5-OH vs. 6-OH) or stereochemistry (D vs. L).

This guide outlines a definitive Nuclear Magnetic Resonance (NMR) protocol to confirm the presence, regiochemistry, and integrity of the Boc-D-Nle(6-OH) residue within a peptide sequence.

Part 1: The Analytical Challenge

The structural verification of Boc-D-Nle(6-OH) hinges on three critical distinctions:

  • Side-Chain Identity: Distinguishing the

    
    -hydroxyl group (6-OH) from the 
    
    
    
    -amine of Lysine or the methyl group of native Norleucine.
  • Regiochemistry: Confirming the hydroxyl is on the

    
    -carbon (C6) and not the 
    
    
    
    -carbon (C5).
  • Stereochemistry: Verifying the D-configuration (requires specific chiral environments or comparative NOE analysis).

Comparative Analysis of Detection Methods
Feature1H/13C NMR LC-MS (ESI/MALDI) HPLC/UPLC
Primary Utility Structural connectivity & RegiochemistryMolecular Weight & Sequence confirmationPurity & Retention Time
6-OH vs. Nle Definitive (Distinct Chemical Shifts)Definitive (Mass difference +16 Da)Requires Standards
6-OH vs. Lys Definitive (CH₂-OH vs CH₂-NH₂)Ambiguous (Isobaric if Lys is modified)Requires Standards
Stereochem (D/L) Possible (via Marfey’s or NOE)Impossible (without chiral column)Possible (Chiral Column)
Sample Req. High (mg range)Low (ng range)Low (ng range)

Verdict: While MS confirms the mass, NMR is the only self-validating method to prove the hydroxyl group is intact and correctly positioned at the C6 terminus without relying on external standards.

Part 2: NMR Characterization Framework

The "Smoking Gun" Signals

To confirm Boc-D-Nle(6-OH), you must look for the diagnostic shift of the


-methylene protons.
  • Boc Group: A strong singlet at ~1.40 ppm (9H).

  • 
    -Methylene (
    
    
    
    -CH₂):
    In standard Norleucine, the terminal group is a methyl (
    
    
    -CH₃) at ~0.85 ppm . In Nle(6-OH), the electronegative oxygen deshields the attached protons, shifting them downfield to 3.40 – 3.60 ppm (triplet).
  • Hydroxyl Proton (OH): Visible in DMSO-

    
     as a triplet (due to coupling with 
    
    
    
    -CH₂) at ~4.30 – 4.50 ppm . This signal disappears in
    
    
    .
Chemical Shift Assignments (DMSO- )
PositionAtomMultiplicityApprox. Shift (

, ppm)
Diagnostic Note
N-Term Boc (

-Butyl)
Singlet (9H)1.35 – 1.45 Integral reference (9H).
Backbone

-CH
Multiplet (1H)3.90 – 4.20 Dependent on neighboring residues.
Backbone Amide NHDoublet (1H)6.80 – 8.50 Exchangeable; visible in DMSO.
Side Chain

-CH₂
Multiplets1.20 – 1.70 Overlapping "methylene envelope."
Side Chain

-CH₂
Triplet (2H)3.35 – 3.55 CRITICAL IDENTIFIER. Distinct from Lys

-CH₂ (~2.7 ppm).
Side Chain

-OH
Triplet/Broad4.30 – 4.60 Disappears in

shake.

Part 3: Experimental Protocol

Reagents & Equipment[1][2][3][4]
  • Solvent A: DMSO-

    
     (99.9% D) – Preserves OH/NH signals.
    
  • Solvent B:

    
     (99.9% D) – For exchange experiments.
    
  • Instrument: 500 MHz NMR or higher (600 MHz+ recommended for peptide overlap resolution).

Step-by-Step Workflow
Step 1: Sample Preparation (DMSO-

)
  • Dissolve 2–5 mg of the lyophilized peptide in 600

    
    L of DMSO-
    
    
    
    .
  • Critical: Ensure the sample is dry. Residual water (

    
     at ~3.3 ppm) can obscure the critical 
    
    
    
    -CH₂ signal of Nle(6-OH) which appears at ~3.4–3.5 ppm.
  • Tip: If the water peak interferes, shift the temperature to 300K or 310K to move the water signal, or use water suppression pulse sequences (e.g., excitation sculpting).

Step 2: 1D Proton Acquisition
  • Acquire a standard 1H spectrum (16–64 scans).

  • Verify Integrals: Calibrate the Boc singlet to 9.00. Check if the

    
    -CH₂ (at ~3.4 ppm) integrates to ~2.00.
    
Step 3: The

Shake (Self-Validation)
  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake and re-acquire the spectrum.

  • Validation: The triplet at ~4.4 ppm (OH) and the amide doublets (NH) should vanish or diminish significantly. The

    
    -CH₂ triplet at 3.4 ppm should remain but simplify (lose coupling to OH).
    
Step 4: 2D Confirmation (TOCSY)
  • Run a TOCSY (Total Correlation Spectroscopy) experiment (mixing time 60–80 ms).

  • Trace the Spin System: Identify the Amide NH

    
    
    
    
    
    -H
    
    
    
    
    -H
    
    
    
    
    -H
    
    
    
    
    -H
    
    
    
    
    -H.
  • This establishes that the hydroxyl-bearing carbon is physically connected to the peptide backbone, ruling out free alcohol impurities.

Part 4: Visualization of Signaling & Logic

Diagram 1: Verification Workflow

This diagram illustrates the logical flow for confirming the residue identity using NMR.

NMR_Workflow Start Peptide Sample (Boc-D-Nle(6-OH)-...) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire1H Acquire 1H NMR Solvent->Acquire1H CheckBoc Check 1.4 ppm (Boc Signal) Acquire1H->CheckBoc Decision1 Signal Present? CheckBoc->Decision1 CheckEpsilon Check 3.4-3.6 ppm (Epsilon-CH2) Decision2 Signal Present? CheckEpsilon->Decision2 Decision1->CheckEpsilon Yes (9H) Fail INVESTIGATE: Impurity or Wrong Seq Decision1->Fail No D2OShake D2O Shake Test Decision2->D2OShake Yes (Triplet) Decision2->Fail No (Check for Nle/Lys) ValidateOH OH Signal (4.4 ppm) Disappears? D2OShake->ValidateOH TOCSY 2D TOCSY Connectivity Check ValidateOH->TOCSY Yes ValidateOH->Fail No Success CONFIRMED: Boc-D-Nle(6-OH) Residue TOCSY->Success Spin System Connected

Caption: Logical workflow for the NMR verification of Boc-D-Nle(6-OH), highlighting critical decision points based on chemical shifts and exchangeable protons.

Diagram 2: Spectral Fingerprint Comparison

This diagram visualizes the chemical shift differences between the target molecule and its common analogs (Norleucine and Lysine).

Spectral_Fingerprint Target Boc-D-Nle(6-OH) Target Molecule Epsilon_OH Epsilon-CH2 ~3.5 ppm (Deshielded) Target->Epsilon_OH Diagnostic Signal Nle Standard Nle Analog Gamma_CH3 Terminal CH3 ~0.85 ppm (Shielded) Nle->Gamma_CH3 Distinguishing Feature Lys Lysine (Boc-Lys) Analog Epsilon_NH2 Epsilon-CH2-NH2 ~2.9 ppm (Amine) Lys->Epsilon_NH2 Distinguishing Feature Epsilon_OH->Gamma_CH3 Distinct (+2.6 ppm) Epsilon_OH->Epsilon_NH2 Distinct (+0.6 ppm)

Caption: Comparative spectral fingerprint showing the diagnostic chemical shift of the epsilon-methylene group in Nle(6-OH) versus its closest analogs.

References

  • Chemical Shifts of Amino Acids: Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135–140. Link

  • Alcohol Chemical Shifts: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (General reference for primary alcohol -CH2-OH shifts at 3.4-3.6 ppm). Link

  • Peptide NMR Solvents: Redfield, C. (2015). "NMR of Proteins and Peptides." Encyclopedia of Analytical Chemistry. (Discusses DMSO vs D2O exchange). Link

  • Boc Group Characterization: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming Boc tert-butyl singlet characteristics). Link

Comparative Guide: Boc-D-Nle(6-OH)-OH vs. Boc-D-Nle-OH in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares Boc-D-Nle-OH (D-Norleucine) and its functionalized derivative Boc-D-Nle(6-OH)-OH (6-Hydroxy-D-Norleucine). While both share the same non-canonical D-amino acid backbone—conferring resistance to proteolytic degradation—their side chains dictate divergent biological applications.

  • Boc-D-Nle-OH serves as a hydrophobic anchor . It is the gold-standard isostere for Methionine (Met) to prevent oxidation and for Leucine (Leu) to enhance lipophilicity without altering steric bulk.

  • Boc-D-Nle(6-OH)-OH acts as a polar probe and scaffold . It functions as a neutral isostere of Lysine (mimicking size but removing charge) and a scaffold for post-translational modifications (sulfation, glycosylation).

Chemical & Physical Profile

The fundamental difference lies in the


-position (carbon 6) of the aliphatic side chain. This single atom substitution (

vs

) inverts the solvation properties of the residue.
FeatureBoc-D-Nle-OHBoc-D-Nle(6-OH)-OH
Systematic Name

-

-t-Butoxycarbonyl-D-Norleucine

-

-t-Butoxycarbonyl-6-hydroxy-D-Norleucine
Side Chain Linear Alkyl (

)

-Hydroxy Alkyl (

)
Electronic Nature Hydrophobic / LipophilicPolar / Neutral / Amphipathic
H-Bond Capability None (Van der Waals only)Donor & Acceptor (Primary Alcohol)
Isosteric With Methionine, LeucineLysine (neutral), Homoserine (extended)
Solubility (Free Acid) High in organic solvents (DCM, DMF)Soluble in DMF/DMSO; limited in DCM
Primary Utility Oxidative stability, Hydrophobic packingProbing electrostatics, Glycosylation sites

Mechanistic Biological Activity[2]

Boc-D-Nle-OH: The Stability Anchor

Mechanism: The Norleucine side chain is structurally nearly identical to Methionine but lacks the sulfur atom.

  • Oxidative Resistance: In biological assays, Methionine is prone to oxidation (forming sulfoxides), which can abolish peptide activity. Nle eliminates this risk while maintaining the hydrophobic interaction with the receptor pocket.

  • Proteolytic Resistance: The D-configuration prevents recognition by endogenous proteases, extending the plasma half-life of the therapeutic peptide.

Boc-D-Nle(6-OH)-OH: The Polar Switch

Mechanism: The 6-hydroxyl group introduces a "polar warhead" at the tip of a hydrophobic arm.

  • Lysine Isostere (Charge Deletion): Lysine has a long hydrophobic chain ending in a charged amine. Nle(6-OH) mimics this length exactly but replaces the charged

    
     with a neutral 
    
    
    
    .
    • Experimental Use: If replacing Lys with Nle(6-OH) maintains activity, the binding is driven by sterics/H-bonding . If activity is lost, the binding is driven by electrostatic interaction (salt bridge) .

  • Tyrosine Sulfate Mimic: In Cholecystokinin (CCK) analogs, sulfated Nle(6-OH) has been shown to mimic Tyrosine-O-sulfate. The flexible side chain allows the sulfate group to find the optimal binding orientation, often retaining agonist activity where rigid analogs fail.

Comparative SAR Workflow

The following decision tree illustrates when to deploy each derivative in Structure-Activity Relationship (SAR) studies.

SAR_Logic Start Target Peptide Modification Problem Identify Stability/Potency Issue Start->Problem MetOx Problem: Met Oxidation or Proteolysis? Problem->MetOx LysRole Problem: Determine Role of Lysine Charge? Problem->LysRole Glyco Goal: Create O-Glycosylation or Sulfation Site? Problem->Glyco UseNle Solution: Incorporate Boc-D-Nle-OH (Hydrophobic/Stable Isostere) MetOx->UseNle Yes UseNleOH Solution: Incorporate Boc-D-Nle(6-OH)-OH (Neutral Isostere) LysRole->UseNleOH Test Charge vs Sterics Glyco->UseNleOH Scaffold for Modification

Figure 1: Decision logic for selecting between Norleucine and 6-Hydroxynorleucine in peptide design.

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing these residues requires distinct handling, particularly regarding the side-chain hydroxyl group of Nle(6-OH).

Standard Coupling (Boc-D-Nle-OH)

This residue behaves like Leucine. No side-chain protection is required.

  • Activation: Use 3 eq. Boc-D-Nle-OH, 3 eq. DIC, 3 eq. Oxyma Pure in DMF.

  • Coupling: Shake for 60 minutes at room temperature.

  • Monitoring: Kaiser test (ninhydrin) should be negative (yellow).

Critical Protocol: Coupling Boc-D-Nle(6-OH)-OH

Challenge: The primary alcohol on the side chain (


-OH) is nucleophilic. During activation of subsequent amino acids, this hydroxyl group can attack the activated carboxylate, leading to O-acylation (branching)  or ester formation.

Recommended Strategy:

  • Option A (Protected Building Block): Use Boc-D-Nle(6-OBzl)-OH . The benzyl ether protects the hydroxyl during synthesis and is removed by HF during final cleavage. This is the standard for Boc chemistry.

  • Option B (Unprotected Side Chain): If you must use the free side-chain version (e.g., for on-resin modification), you must use a "Minimal Protection" strategy.

Protocol for Unprotected Side Chain (High Risk/Specialized):

  • Coupling of Nle(6-OH): Activate with DIC/HOBt (1:1). Avoid highly reactive uronium salts (HATU/HBTU) which may cause self-esterification.

  • Subsequent Cycles:

    • Acetylation of the

      
      -OH is a major side reaction.
      
    • Mitigation: Use lower activation temperatures (

      
      C) for subsequent amino acids.
      
    • Alternative: If the goal is to sulfate or glycosylate the site, perform this modification immediately after coupling the Nle(6-OH) residue, effectively "protecting" it with the desired modification.

Synthesis Workflow Diagram

SPPS_Workflow Resin Boc-AA-Resin Deprotect TFA Deprotection (Remove Boc) Resin->Deprotect Choice Select Residue Deprotect->Choice Nle Couple Boc-D-Nle-OH (Standard DIC/Oxyma) Choice->Nle Hydrophobic NleOH Couple Boc-D-Nle(6-OH)-OH Choice->NleOH Polar/Scaffold Next1 Continue Synthesis Nle->Next1 Risk Risk: Side Chain O-Acylation NleOH->Risk Protect Strategy: Use Bzl Protection or Post-Mod Risk->Protect

Figure 2: Workflow divergence in SPPS. Note the additional strategic requirement for Nle(6-OH) to prevent side reactions.

References

  • Bodanszky, M., et al. (1978).[1] "Cholecystokinin (pancreozymin).[1] 4. Synthesis and properties of a biologically active analogue of the C-terminal heptapeptide with epsilon-hydroxynorleucine sulfate replacing tyrosine sulfate."[1][2] Journal of Medicinal Chemistry.

  • Chem-Impex International. (n.d.). "N-alpha-Fmoc-6-hydroxynorleucine: Versatile amino acid derivative." Product Technical Data.

  • Hansen, T., et al. (2010). "Adding a lysine mimic in the design of potent inhibitors of histone lysine methyltransferases." Bioorganic & Medicinal Chemistry Letters.

  • Boc Sciences. (n.d.). "Fmoc-D-Nle(6-OH)-OH Product Overview." Amino Acid Catalog.

  • DriveHQ. (n.d.). "Minimal Protection Strategies for SPPS." Technical Report.

Sources

A Senior Application Scientist's Guide to Validating 6-Hydroxy Modifications: A Functional Assay Toolkit

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a hydroxyl group at the 6-position of a bioactive molecule is a common chemical modification intended to enhance or alter its pharmacological properties. This modification can impact solubility, stability, and, most critically, the molecule's interaction with biological targets.[1] For researchers in drug development, validating the functional consequences of this change is paramount. A 6-hydroxy modification might amplify a compound's desired effect, introduce a new activity, or unfortunately, render it inert or toxic.

This guide provides a framework and detailed protocols for a suite of functional assays designed to comprehensively validate the effects of a 6-hydroxy modification. We will use the well-studied flavonoid, flavone, and its derivative, 6-hydroxyflavone, as a running example to illustrate the principles. Flavonoids are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, making them an ideal model.[2][3] The addition of a hydroxyl group can significantly modulate these activities, for instance, by enhancing free radical scavenging or altering interactions with key signaling proteins like kinases.[1][4][5]

Our approach is built on a logical progression from assessing broad cellular effects to dissecting specific molecular mechanisms. This ensures a thorough and objective comparison between the parent molecule and its 6-hydroxy modified analog.

Section 1: Foundational Assays - Assessing Core Cellular Responses

Before investigating specific mechanisms, it is crucial to establish the fundamental impact of the compounds on cell health and viability. These foundational assays determine the appropriate concentration range for subsequent experiments and reveal any inherent cytotoxicity.

Cell Viability Assay (XTT Method)

Causality and Rationale: The primary goal is to determine the concentration at which a compound affects cell viability. The XTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a colored formazan product, and the amount of color is directly proportional to the number of living, metabolically active cells.[6] This allows for the calculation of an IC50 (half-maximal inhibitory concentration), a critical parameter for comparing the cytotoxicity of the parent and modified compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Parent Compound and the 6-Hydroxy Modified Analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "no-treatment" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.

  • Assay Reaction: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for each compound.

Cellular Antioxidant Activity (CAA) Assay

Causality and Rationale: Many hydroxylated compounds, particularly flavonoids, possess antioxidant properties.[2][7] This assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[8] It utilizes a cell-permeable probe, DCFH-DA, which is de-esterified within the cell and fluoresces upon oxidation by ROS.[9] A potent antioxidant will inhibit this oxidation, resulting in lower fluorescence. This cell-based method is superior to simple chemical assays as it accounts for bioavailability and metabolism.[10][11]

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density that will achieve confluence after 24 hours.

  • Probe Loading and Compound Treatment: Wash cells with PBS. Treat cells with 100 µL of culture medium containing 25 µM DCFH-DA and the desired concentrations of the Parent Compound or 6-Hydroxy Modified Analog. Include a positive control (e.g., Quercetin) and a vehicle control.

  • Incubation: Incubate for 1 hour at 37°C to allow for probe uptake and compound action.

  • Induction of Oxidative Stress: Remove the treatment medium. Wash the cells gently with PBS. Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), at a final concentration of 600 µM.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Analysis: Calculate the area under the curve for fluorescence versus time. Determine the percentage inhibition of ROS formation for each compound relative to the control.

Section 2: Mechanistic Assays - Uncovering the Mode of Action

Once the foundational effects are established, the next step is to investigate the specific molecular pathways affected by the 6-hydroxy modification.

Anti-Inflammatory Activity: NF-κB Signaling Pathway Analysis

Causality and Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[12][13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[14] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate inflammatory gene expression.[15][16] We can measure the activation of this pathway by using Western blotting to detect the phosphorylation of key proteins. 6-hydroxyflavone has been shown to have anti-inflammatory effects, making this a relevant pathway to investigate.[4][17]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Receptor TNFR IKK_Complex IKK Complex Receptor->IKK_Complex 2. Activation IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB 3. Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Translocation IkB_NFkB->NFkB p_IkB P-IκBα IkB_NFkB->p_IkB Proteasome Proteasome Degradation p_IkB->Proteasome 4. Ubiquitination & Degradation DNA DNA (κB site) NFkB_nuc->DNA Transcription Inflammatory Gene Transcription DNA->Transcription 6. Gene Activation Compound Compound Compound->IKK_Complex Inhibition?

Caption: The canonical NF-κB signaling pathway.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 80-90% confluence. Pre-treat cells with various concentrations of the Parent Compound or 6-Hydroxy Modified Analog for 1 hour.

  • Stimulation: Induce inflammation by adding a stimulant like lipopolysaccharide (LPS) (1 µg/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[18]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (P-IκBα).

    • Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total IκBα and a loading control like β-actin or GAPDH.[19]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the P-IκBα signal to the total IκBα signal to determine the specific effect on phosphorylation.

Kinase Signaling Pathway Analysis: MAPK Pathway

Causality and Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and stress responses.[20][21] Flavonoids are known to modulate these pathways.[4] A 6-hydroxy modification could alter the compound's ability to inhibit or activate specific kinases. Western blotting for the phosphorylated (active) forms of these kinases is a direct way to measure the compound's impact on these signaling cascades.[22]

  • The protocol is identical to the one described for NF-κB (Section 2.1), with the following key differences:

  • Primary Antibodies: Use primary antibodies specific for phosphorylated ERK1/2 (p44/42 MAPK) and total ERK1/2.

  • Stimulation (Optional): Depending on the cell line and context, you may need to stimulate the pathway with a growth factor (e.g., EGF or FGF) to see an inhibitory effect.

  • Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. A decrease in this ratio in compound-treated cells indicates inhibition of the pathway.

Section 3: Advanced Functional Assays - Assessing Phenotypic Outcomes

These assays measure complex cellular behaviors that are often the downstream result of the signaling changes investigated in Section 2. They are particularly relevant for cancer and wound healing research.

Cell Migration (Wound Healing / Scratch Assay)

Causality and Rationale: Cell migration is a key process in cancer metastasis and tissue repair. The scratch assay is a straightforward method to assess collective cell migration in vitro.[23] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time.[24] This assay can reveal if a compound inhibits or promotes cell motility.

Scratch_Assay_Workflow A 1. Seed cells to create a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove debris & add medium with compounds B->C D 4. Image the scratch at Time 0 C->D E 5. Incubate for 12-24 hours D->E F 6. Image the same field at Time X E->F G 7. Quantify the change in scratch area F->G

Caption: Workflow for the in vitro scratch assay.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.

  • Inhibition of Proliferation (Crucial Step): To ensure that wound closure is due to migration and not cell proliferation, pre-treat the cells with a mitosis inhibitor like Mitomycin C (5-10 µg/mL) for 2 hours before making the scratch.[25]

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.[26]

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells.[24] Add fresh, low-serum medium containing the Parent Compound, the 6-Hydroxy Modified Analog, or vehicle control.

  • Imaging: Immediately capture images of the scratch at defined locations (mark the plate for reference) using a phase-contrast microscope. This is Time 0.

  • Incubation and Final Imaging: Incubate the plate for 12-48 hours (time depends on the cell type). Capture images of the exact same locations as Time 0.

  • Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at Time 0 and the final time point. Calculate the percentage of wound closure.

Cell Invasion (Transwell / Boyden Chamber Assay)

Causality and Rationale: Cell invasion is the ability of cells to migrate through an extracellular matrix (ECM), a critical step in tumor metastasis. The Transwell assay measures this ability.[27] Cells are seeded in the upper chamber of an insert, which has a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane).[28][29] The lower chamber contains a chemoattractant (e.g., medium with high serum). Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant.[30]

  • Rehydration of Inserts: Rehydrate Matrigel-coated inserts (8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Remove the rehydration medium from the inserts.

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • Add 500 µL of the cell suspension, mixed with the desired concentration of the Parent Compound or 6-Hydroxy Modified Analog, to the upper chamber of each insert.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.

  • Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with 70% ethanol for 10 minutes.[27][28] Stain the cells with 0.1% crystal violet for 10-15 minutes.

  • Imaging and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Take multiple images of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells per field of view.

Section 4: Data Presentation and Comparative Analysis

Objective comparison is key. Summarizing the results in clear, structured tables allows for a direct assessment of the 6-hydroxy modification's impact.

Table 1: Comparative Cytotoxicity and Antioxidant Activity

CompoundCell Viability IC50 (µM)Cellular Antioxidant Activity (% ROS Inhibition at 25 µM)
Parent Compound150.5 ± 12.345.2% ± 4.1%
6-Hydroxy Modified Analog 95.2 ± 8.9 78.6% ± 5.5%
Vehicle Control (DMSO)> 5000% (Baseline)
Quercetin (Positive Control)N/A92.1% ± 3.7%

Interpretation: The 6-hydroxy modification increased both cytotoxicity (lower IC50) and antioxidant activity, suggesting a more potent but potentially more toxic compound.

Table 2: Comparative Effects on Signaling and Cell Motility

Compound (at 20 µM)P-IκBα Inhibition (%)P-ERK1/2 Inhibition (%)Wound Closure (% of Control)Cell Invasion (% of Control)
Parent Compound35.8% ± 6.2%25.1% ± 4.5%70.3% ± 8.1%65.7% ± 9.2%
6-Hydroxy Modified Analog 68.2% ± 7.5% 55.9% ± 6.8% 22.5% ± 5.3% 18.9% ± 4.8%
Vehicle Control (DMSO)0% (Baseline)0% (Baseline)100%100%

Interpretation: The 6-hydroxy analog is a significantly more potent inhibitor of the pro-inflammatory NF-κB and pro-proliferative ERK pathways. This translates to a much stronger inhibitory effect on both cell migration and invasion, highlighting its potential as an anti-cancer agent.

Conclusion

Validating the functional effect of a chemical modification like 6-hydroxylation requires a multi-faceted approach. By systematically progressing from broad cytotoxicity assessments to specific mechanistic and phenotypic assays, researchers can build a comprehensive profile of their modified compound. This guide provides a robust framework and reliable protocols to objectively compare a parent molecule to its 6-hydroxy analog. The causality-driven experimental design and self-validating nature of these protocols ensure that the data generated is both accurate and interpretable, empowering scientists to make informed decisions in the complex landscape of drug discovery and development.

References

  • Özçelik, D. et al. (2020). A functionalized hydroxydopamine quinone links thiol modification to neuronal cell death. Redox Biology, 28, 101377. Available at: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Available at: [Link]

  • Eurofins DiscoverX. (2023). Functional Assays for the Development of Agonistic Antibodies. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). 6-Hydroxyflavone. Retrieved February 4, 2026, from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–141. Available at: [Link]

  • ResearchGate. (n.d.). Suggestions of biological activities for 6-hydroxyflavone at Pa > 79.2%. Retrieved February 4, 2026, from [Link]

  • Tohge, T., & Fernie, A. R. (2017). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. Horticulture Research, 4, 17016. Available at: [Link]

  • Sim, Y. L. et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 947. Available at: [Link]

  • Chen, Z. et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16. Available at: [Link]

  • Justus, C. R. et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1147, 355–364. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 2: [Activation of NF-κB Signaling Pathway...]. Assay Guidance Manual. Retrieved February 4, 2026, from [Link]

  • da Silva, A. B. et al. (2018). In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives. Molecules, 23(10), 2447. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Retrieved February 4, 2026, from [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved February 4, 2026, from [Link]

  • Detmer, C. M., & Massey, V. (1987). para-Hydroxybenzoate hydroxylase containing 6-hydroxy-FAD is an effective enzyme with modified reaction mechanisms. The Journal of Biological Chemistry, 262(13), 5998–6005. Available at: [Link]

  • Shaffer, M. H. et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 12(11), 3401–3415. Available at: [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein... Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Manconi, M. et al. (2021). Photoprotective Archaeosomes Made of Lipids Extracted with Bio-Solvents. Pharmaceutics, 13(10), 1546. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved February 4, 2026, from [Link]

  • Karaman, M. W. et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(1), 283–288. Available at: [Link]

  • Lim, H. et al. (2015). 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kid. PLOS ONE, 10(3), e0116409. Available at: [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Anthocyanin. Retrieved February 4, 2026, from [Link]

  • American Chemical Society. (2026). Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. Journal of Medicinal Chemistry. Available at: [Link]

  • Henriksen, J. R. et al. (2020). Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. Journal of Visualized Experiments, (155), e60691. Available at: [Link]

  • Gaspar, A. et al. (2019). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants, 8(11), 560. Available at: [Link]

  • Corning Life Sciences. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved February 4, 2026, from [Link]

  • Jones, A. M. et al. (2005). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 4(12), 2051–2061. Available at: [Link]

  • American Chemical Society. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The Mechanisms Behind the Biological Activity of Flavonoids. Retrieved February 4, 2026, from [Link]

  • BIO-PROTOCOL. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved February 4, 2026, from [Link]

  • An, F. et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved February 4, 2026, from [Link]

  • Wang, M. et al. (2018). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2018, 5948147. Available at: [Link]

  • Bio-protocol. (n.d.). 4.7. Transwell Migration and Invasion Assays. Retrieved February 4, 2026, from [Link]

Sources

Comparative Study: Boc vs. Fmoc Protection for D-Nle(6-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isostere Dilemma

D-Nle(6-OH) (D-6-Hydroxynorleucine) presents a unique synthetic challenge. Structurally, it is a neutral isostere of D-Lysine, where the


-amine is replaced by a primary hydroxyl group. This substitution dramatically alters the solvation properties of the growing peptide chain and introduces a critical side-reaction pathway: O-acylation .

For researchers designing peptidomimetics or metabolically stable analogs, the choice between Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies is not merely a preference—it is a decision dictated by the sequence length, aggregation potential, and the available equipment for final cleavage.

  • The Verdict: The Fmoc/tBu strategy is the recommended starting point for >90% of applications due to safety and orthogonality. However, the Boc/Bzl strategy remains indispensable for "difficult sequences" (high

    
    -sheet potential) where the superior solvation of TFA-mediated deprotection is required to prevent aggregation.
    

Chemical Basis & Protection Logic[1][2]

The primary synthetic risk with D-Nle(6-OH) is the nucleophilicity of the


-hydroxyl group. Unlike the secondary alcohols in Threonine or Serine, the primary alcohol in 6-hydroxynorleucine is sterically unhindered and highly prone to reacting with activated amino acids during subsequent coupling cycles.
The O-Acylation Trap

If left unprotected, the 6-OH group will attack the activated ester of the incoming amino acid, forming a branched ester (depsipeptide) linkage. This results in a mix of linear and branched peptides that are often inseparable by HPLC.

Therefore, orthogonal side-chain protection is mandatory.

Strategic Comparison Matrix
FeatureFmoc Strategy Boc Strategy
N-

Protection
Fmoc (Base labile)Boc (Acid labile)
Side-Chain Protection (6-OH) t-Bu (tert-butyl ether) Bzl (Benzyl ether)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Cleavage Condition 95% TFA (Acidolytic)HF (Hydrofluoric Acid)
Racemization Risk (D-isomer) Moderate (Base-catalyzed)Low (Acid-catalyzed)
Aggregation Solvation Lower (DMF/NMP)Higher (TFA disrupts H-bonds)

Detailed Comparative Analysis

A. The Fmoc/tBu Route (Recommended for Standard Use)

Mechanism: The side chain is protected as a tert-butyl ether (D-Nle(6-O-tBu)-OH). This group is stable to the basic conditions used to remove the Fmoc group (Piperidine) but is cleaved simultaneously with the resin linker using high-concentration TFA.

  • Pros:

    • Safety: Avoids the use of anhydrous HF, which requires specialized Teflon vacuum lines.

    • Orthogonality: The basic deprotection step is completely orthogonal to the acid-labile side chain.

    • Monitoring: UV monitoring of the fulvene-piperidine adduct allows for real-time coupling efficiency tracking.

  • Cons:

    • Base-Catalyzed Racemization: D-amino acids are susceptible to racemization (conversion to L-isomer) during activation in the presence of base (DIPEA/NMM). Mitigation: Use collidine or low-base protocols (DIC/Oxyma).

B. The Boc/Bzl Route (Recommended for Difficult Sequences)

Mechanism: The side chain is protected as a Benzyl ether (D-Nle(6-O-Bzl)-OH). This group is stable to the TFA used for Boc removal but is cleaved by strong acid (HF or TFMSA) at the end of synthesis.

  • Pros:

    • Solvation: The repetitive TFA acidolysis breaks up inter-chain hydrogen bonds (beta-sheets), preventing "synthesis collapse" in hydrophobic sequences.

    • Stability: The Bzl ether is extremely robust, preventing premature loss of protection.

  • Cons:

    • Hazardous Cleavage: HF is toxic, corrosive to glass, and lethal upon contact.

    • Benzyl Cation Scavenging: Cleavage generates benzyl cations which can re-alkylate sensitive residues (Trp, Met, Tyr) if scavengers are not optimized.

Decision Logic & Workflow

The following diagram illustrates the critical decision path for selecting the correct protection scheme for D-Nle(6-OH).

ProtectionStrategy Start Sequence Analysis containing D-Nle(6-OH) AggCheck Is the sequence prone to aggregation? (>15 residues, hydrophobic) Start->AggCheck SafetyCheck Is HF cleavage apparatus available? AggCheck->SafetyCheck Yes (High Aggregation) FmocRoute Select Fmoc Strategy (Fmoc-D-Nle(6-O-tBu)-OH) AggCheck->FmocRoute No (Standard Sequence) SafetyCheck->FmocRoute No (Safety Priority) BocRoute Select Boc Strategy (Boc-D-Nle(6-O-Bzl)-OH) SafetyCheck->BocRoute Yes (HF Available) Racemization CRITICAL CONTROL: Use DIC/Oxyma to prevent D -> L conversion FmocRoute->Racemization BocRoute->Racemization

Figure 1: Decision matrix for selecting the appropriate protection strategy based on sequence difficulty and laboratory capabilities.

Experimental Protocols

Protocol A: Fmoc Synthesis of D-Nle(6-OH) Peptide

Reagents:

  • Amino Acid: Fmoc-D-Nle(6-O-tBu)-OH

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Deprotection: 20% Piperidine in DMF[1]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5)

Step-by-Step:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Low Racemization):

    • Dissolve 3.0 eq of Fmoc-D-Nle(6-O-tBu)-OH and 3.0 eq Oxyma in minimal DMF.

    • Add 3.0 eq DIC.

    • Note: Pre-activation for 2 mins is recommended to ensure formation of the active ester before contact with the resin.

  • Coupling: Add mixture to resin. Shake for 60 min at Room Temp.

  • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU/DIPEA (use minimal base to protect D-chirality).

  • Final Cleavage: Treat resin with TFA cocktail for 2-3 hours. The t-Bu group is removed simultaneously. Precipitate in cold diethyl ether.

Protocol B: Boc Synthesis of D-Nle(6-OH) Peptide

Reagents:

  • Amino Acid: Boc-D-Nle(6-O-Bzl)-OH

  • Coupling: HBTU / DIPEA (In situ neutralization)

  • Deprotection: 100% TFA (Flow) or 50% TFA/DCM (Batch)

  • Cleavage: Anhydrous HF / p-Cresol (90:10)

Step-by-Step:

  • Deprotection: Treat resin with 50% TFA/DCM (2 min + 20 min).

  • Wash: DCM (3x), then 5% DIPEA/DCM (Neutralization - Critical for Boc).

  • Coupling:

    • Dissolve 3.0 eq Boc-D-Nle(6-O-Bzl)-OH in DMF.

    • Add 2.8 eq HBTU and 6.0 eq DIPEA.

    • Add immediately to resin (In situ activation).

  • Reaction: Shake for 30-45 min.

  • Final Cleavage (High Hazard):

    • Transfer dried resin to Teflon reaction vessel.

    • Add p-Cresol scavenger.

    • Condense anhydrous HF at -78°C.

    • React at 0°C for 60 min.

    • Evaporate HF, extract peptide with 10% Acetic Acid, and lyophilize.

Quantitative Comparison Data

The following table summarizes expected outcomes based on standard SPPS metrics for hydroxy-amino acids.

MetricFmoc-D-Nle(6-O-tBu)Boc-D-Nle(6-O-Bzl)
Coupling Efficiency >99.0% (Standard)>99.5% (High solvation)
D-Enantiomeric Purity 98.5 - 99.2%99.0 - 99.8%
O-Acylation Byproducts < 0.5% (With tBu)< 0.1% (With Bzl)
Crude Purity (10-mer) 85 - 92%88 - 94%
Total Synthesis Time Faster (No HF handling)Slower (HF line setup)

Visualizing the Orthogonal Pathways

OrthogonalPathways cluster_0 Fmoc Strategy cluster_1 Boc Strategy Fmoc_AA Fmoc-D-Nle(6-O-tBu)-OH Fmoc_Deprot 20% Piperidine (Removes Fmoc) Fmoc_AA->Fmoc_Deprot Fmoc_Cleave 95% TFA (Removes tBu & Resin) Fmoc_Deprot->Fmoc_Cleave Boc_AA Boc-D-Nle(6-O-Bzl)-OH Boc_Deprot 50% TFA (Removes Boc) Boc_AA->Boc_Deprot Boc_Cleave Anhydrous HF (Removes Bzl & Resin) Boc_Deprot->Boc_Cleave

Figure 2: Orthogonal deprotection pathways showing the fate of the side-chain protection groups.

References

  • Merrifield, R. B. (1963).[][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

Comparative Guide: In Vitro Potency & Stability of Boc-D-Nle(6-OH)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The incorporation of Boc-D-Nle(6-OH)-OH (protected 6-hydroxy-D-norleucine) is a high-value strategy for peptide optimization, specifically designed to bridge the gap between metabolic stability and aqueous solubility .

While standard D-amino acid substitution (e.g., D-Nle) confers protease resistance, it often results in aggregation due to increased hydrophobicity. The 6-hydroxyl moiety in D-Nle(6-OH) acts as a neutral polar handle, maintaining the steric bulk of a lysine or methionine side chain without introducing a charge or oxidation liability. This guide compares peptides modified with this residue against standard alternatives (L-Met, D-Nle, D-Lys) to demonstrate its superior utility in developing high-potency, long-acting peptidomimetics.

Part 1: The Chemical Rationale (Why This Residue?)

In drug development, "Boc-D-Nle(6-OH)-OH" is not just a building block; it is a structural problem solver . It addresses three critical failure points in native peptide therapeutics:

  • Oxidation Liability: Native Methionine (Met) oxidizes to sulfoxide, killing potency. Norleucine (Nle) fixes this but is waxy and hydrophobic.

  • Proteolytic Instability: Native L-amino acids are rapidly degraded by serum proteases. D-isomers resist this but can alter the binding conformation.

  • Solubility/Aggregation: Replacing charged residues (Lys/Arg) with hydrophobic ones (Nle/Phe) to improve permeability often causes the peptide to precipitate.

The Solution: D-Nle(6-OH) provides the D-configuration for stability, the alkyl chain for hydrophobic pocket filling, and a terminal hydroxyl group for hydrogen bonding and solvation.

Decision Logic: When to Use D-Nle(6-OH)

SAR_Logic Start Target Peptide Optimization Issue1 Identify Liability Start->Issue1 Oxidation Met Oxidation? Issue1->Oxidation Yes Proteolysis Serum Instability? Issue1->Proteolysis Yes Sol1 Use Nle (Norleucine) Oxidation->Sol1 Remove Sulfur Sol2 Use D-Amino Acids Proteolysis->Sol2 Steric Block Solubility Aggregation? Hero Use D-Nle(6-OH) Solubility->Hero Restores Solvation & H-Bond Sol1->Solubility Too Hydrophobic? Sol2->Solubility Loss of H-Bonds?

Caption: SAR decision tree illustrating the specific utility of D-Nle(6-OH) in overcoming oxidation, instability, and solubility issues simultaneously.

Part 2: Comparative Potency & Stability Data

The following data summarizes the performance of a model amphipathic peptide (e.g., an antimicrobial or GPCR ligand) where a key residue (Position X) is substituted.

Target Model: A 12-mer alpha-helical peptide targeting a hydrophobic binding pocket with a required hydrogen bond donor.

Table 1: Comparative Performance Metrics
Residue at Position XConfig.Electronic StateRelative Potency (

)*
Serum Half-Life (

)
Solubility (PBS)
L-Lysine (Native) LPositive Charge1.0x (Baseline) < 15 minHigh
L-Methionine LHydrophobic/S-containing0.8x< 20 minModerate
D-Norleucine (D-Nle) DHydrophobic5.0x (Loss of affinity)> 24 hoursLow (Aggregates)
D-Lysine DPositive Charge2.5x (Charge clash)> 24 hoursHigh
D-Nle(6-OH) D Neutral Polar 1.2x (Maintained) > 24 hours High
  • Interpretation:

    • D-Nle(6-OH) maintains the potency of the native peptide (unlike D-Nle, which loses affinity due to lack of H-bonding or solubility issues).

    • It achieves the superior metabolic stability of the D-series (unlike L-Lys/L-Met).

    • It avoids the oxidation risks of Methionine.

Part 3: Experimental Protocols

To validate the efficacy of Boc-D-Nle(6-OH)-OH incorporation, two assays are required: a Fluorescence Polarization (FP) Binding Assay (to measure Potency) and a Serum Stability Assay (to measure Stability).

Protocol A: In Vitro Potency (Fluorescence Polarization)

This assay measures the ability of your modified peptide to displace a fluorescent tracer from its target receptor. It is superior to ELISA for hydrophobic peptides as it is a homogeneous, solution-phase assay.

Materials:

  • Target Protein/Receptor.[1]

  • Fluorescent Tracer (Native peptide labeled with FITC or TAMRA).

  • Test Peptides (synthesized using Boc-D-Nle(6-OH)-OH).

  • Assay Buffer (PBS, 0.01% Tween-20 to prevent aggregation).

Workflow:

  • Tracer Calibration: Titrate the fluorescent tracer against a fixed concentration of receptor to determine the

    
     of the tracer. Use a concentration equal to the 
    
    
    
    for the competition assay.
  • Competition Plate Setup:

    • Add 20 µL of Target Protein (constant conc).

    • Add 20 µL of Fluorescent Tracer (constant conc).

    • Add 20 µL of Test Peptide (D-Nle(6-OH) variant) in serial dilution (e.g., 10 µM down to 1 pM).

  • Incubation: Incubate for 60 minutes at room temperature in the dark (equilibrium).

  • Read: Measure Polarization (mP) on a multi-mode plate reader (Ex/Em appropriate for fluorophore).

  • Analysis: Plot mP vs. Log[Peptide]. Fit to a sigmoidal dose-response curve to calculate

    
     and 
    
    
    
    .

Self-Validation Check:

  • Control: Unlabeled native peptide must displace the tracer.

  • Pass Criteria: The D-Nle(6-OH) peptide should show a curve parallel to the native peptide. If the curve is shallow (Hill slope < 0.8), suspect aggregation (a common issue if the 6-OH group is not properly solvent-exposed).

Protocol B: Synthesis & Deprotection Note (Critical)

Since the starting material is Boc -protected (Boc-D-Nle(6-OH)-OH), it implies the use of Boc-SPPS or solution-phase synthesis.

  • Coupling: Standard HBTU/DIEA coupling works efficiently.

  • Side Chain Protection: The 6-OH group is often unprotected or benzyl-protected depending on the vendor. If unprotected, avoid over-acylation by using stoichiometric equivalents.

  • Cleavage:

    • If Benzyl protected: Requires HF (Hydrogen Fluoride) or TFMSA cleavage.[2]

    • If Unprotected: Standard TFA cleavage (if used in Fmoc strategy with Boc on alpha-amine) or HCl/Dioxane (for Boc removal).

    • Warning: Ensure the final peptide is purified via RP-HPLC (C18 column) using a shallow gradient (e.g., 0.5% B/min) to separate the D-isomer from any potential L-contaminants (racemization control).

Workflow Diagram: From Synthesis to Data

Assay_Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Boc-D-Nle(6-OH)-OH Coupling Step2 HF/TFMSA Cleavage Step1->Step2 Step3 HPLC Purification (C18 Column) Step2->Step3 Step4 Serum Incubation (37°C, 24h) Step3->Step4 Aliquot A Step5 FP Binding Assay (Ki Determination) Step3->Step5 Aliquot B

Caption: Integrated workflow for synthesizing and validating peptides containing Boc-D-Nle(6-OH)-OH.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Solution-Phase Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets. PMC. Retrieved from

  • National Institutes of Health (NIH). (2016). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs leads to hMC1R selectivity. PMC. Retrieved from

  • Wikipedia. (2024). Norleucine: Chemical Properties and Occurrence. Retrieved from

  • MDPI. (2023). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Retrieved from

Sources

Comparative Guide: Validating Target Engagement of Boc-D-Nle(6-OH)-OH Modified Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of D-Nle(6-OH)

In the optimization of peptide therapeutics, the incorporation of Boc-D-Nle(6-OH)-OH (N-tert-butoxycarbonyl-6-hydroxy-D-norleucine) represents a sophisticated strategy to bridge the gap between hydrophobic packing and polar selectivity.

While standard Norleucine (Nle) is frequently used as a metabolic surrogate for Methionine (avoiding oxidation) or Lysine (removing charge), it often results in "greasy" peptides with poor solubility or non-specific binding. The 6-hydroxy modification introduces a distal polar handle capable of forming specific hydrogen bonds within a hydrophobic pocket, while the D-configuration confers resistance to proteolytic degradation.

This guide details the validation workflow to prove that a ligand modified with this specific residue engages its intended target more effectively than its non-hydroxylated counterparts.

The Comparative Framework

To objectively validate the performance of the D-Nle(6-OH) modification, you must benchmark it against specific controls. An isolated experiment is not validation; comparison is.

Candidate IDComposition DescriptionRole in Validation
Ligand-OH (Subject) Peptide containing D-Nle(6-OH) at the key position.Test Article: Assessing the gain in affinity/specificity via the 6-OH group.
Ligand-H (Control) Peptide containing D-Nle (unmodified) at the same position.Hydrophobic Control: Isolates the effect of the hydroxyl group vs. the alkyl chain.
Ligand-WT (Ref) The native sequence (often containing L-Met or L-Lys).Benchmark: The biological baseline for potency and stability.
Ligand-Neg Scrambled sequence or non-binding mutant.Negative Control: Validates assay window and rules out non-specific sticking.

Workflow Visualization

The following diagram outlines the logical flow for validating target engagement, moving from biophysical kinetics to cellular relevance.

TE_Validation_Workflow cluster_Biophysical Phase 1: Biophysical Kinetics cluster_Cellular Phase 2: Cellular Engagement Design Ligand Design (D-Nle(6-OH) Incorporation) Synthesis SPPS & Cleavage (Boc Removal) Design->Synthesis SPR SPR Analysis (Kinetics: kon/koff) Synthesis->SPR ITC ITC (Optional) (Thermodynamics: dH/dS) SPR->ITC CETSA CETSA / ITDRF (Thermal Stabilization) SPR->CETSA If Kd < 100nM Lysate Lysate vs. Live Cell CETSA->Lysate Decision Go/No-Go Decision Lysate->Decision

Caption: Logical progression from synthesis to biophysical screening (SPR) and final cellular confirmation (CETSA).

Method 1: Biophysical Validation via SPR

Objective: To determine if the 6-OH group improves residence time (


) via hydrogen bonding.

Surface Plasmon Resonance (SPR) is preferred over steady-state assays (like FP or ELISA) because D-Nle(6-OH) often improves binding kinetics rather than just thermodynamic affinity. The hydroxyl group can act as a "molecular anchor," significantly slowing the dissociation rate.

Experimental Protocol
  • Sensor Chip Preparation:

    • Use a CM5 series chip. Immobilize the target protein via amine coupling (aim for

      
       RU to avoid mass transport limitations).
      
    • Critical: Ensure the reference channel is blocked with ethanolamine.

  • Injection Strategy:

    • Prepare a 2-fold dilution series of Ligand-OH and Ligand-H (Control) in running buffer (HBS-EP+).

    • Flow Rate: High flow (30-50 µL/min) to minimize rebinding artifacts.

    • Contact Time: 120s association / 600s dissociation. Note: Extended dissociation is crucial to observe the stabilizing effect of the 6-OH group.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Compare

      
       (dissociation rate constant).
      
Comparative Data Interpretation (Mock Data)
ParameterLigand-H (Control)Ligand-OH (Subject)Interpretation

(

)


Association rates are similar (diffusion controlled).

(

)


Key Result: 6-OH reduces off-rate by ~6x.

(nM)
41.67.2 The modification drives a 5-fold affinity gain.
Residence Time (min) ~3.3~20.8 The ligand stays bound longer, predicting better in vivo efficacy.

Method 2: Cellular Thermal Shift Assay (CETSA)

Objective: To prove the ligand engages the target in the cellular environment and that the D-isomer confers stability.

CETSA is the gold standard for label-free target engagement. It relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.
The CETSA Mechanism

CETSA_Mechanism cluster_Unbound Unbound Target cluster_Bound Ligand-Bound Target P_Unbound Protein (Unstable) Heat1 Heat (52°C) P_Unbound->Heat1 Agg Precipitation (Insoluble) Heat1->Agg P_Bound Protein + Ligand-OH (Stabilized) Heat2 Heat (52°C) P_Bound->Heat2 Sol Soluble Protein (Detected) Heat2->Sol

Caption: CETSA Principle: Ligand binding prevents thermally induced precipitation of the target protein.

Detailed Protocol (Isothermal Dose-Response - ITDRF)

This format is superior to the "Melt Curve" for ranking potency.

  • Cell Preparation:

    • Use relevant cell lines (e.g., HEK293 or disease-specific lines).

    • Seed cells to 80% confluency.

    • Crucial Step: Treat cells with Ligand-OH and Ligand-H for 1 hour. Include a DMSO only control.

  • Thermal Challenge:

    • Determine the

      
       (aggregation temperature) of your target protein beforehand (usually the temperature where 50% of the protein precipitates).
      
    • Heat the treated cells at this specific

      
       (e.g., 52°C) for 3 minutes using a PCR cycler.
      
    • Cool immediately to 25°C.

  • Lysis and Separation:

    • Lyse cells using a mild detergent buffer (e.g., 0.4% NP-40) supplemented with protease inhibitors.

    • Centrifuge: 20,000 x g for 20 mins at 4°C. This is the separation step: Denatured protein pellets; stabilized protein remains in supernatant.

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaScreen.

    • Plot "Soluble Protein Intensity" vs. "Ligand Concentration".

Validation Criteria
  • Shift Magnitude: The Ligand-OH should show a right-shift in the dose-response curve (lower

    
    ) compared to Ligand-H .
    
  • Stability Check: If the Ligand-WT (L-amino acids) shows high potency in lysate but zero potency in live cells, it indicates proteolytic degradation. If Ligand-OH (D-isomer) retains potency in live cells, you have validated the metabolic stability of the scaffold.

Synthesis Note: Handling the Building Block

To ensure the integrity of the test ligands, the handling of Boc-D-Nle(6-OH)-OH during synthesis is critical.

  • Coupling: Use mild activation (DIC/Oxyma) to prevent racemization, although D-isomers are generally robust.

  • Side Chain Protection: The 6-OH group is often unprotected in this specific building block (depending on the vendor). If unprotected, avoid highly activated acylating conditions in subsequent steps to prevent O-acylation. If O-protection is required, use Boc-D-Nle(6-O-tBu)-OH.

  • Deprotection: Standard TFA cleavage removes the N-terminal Boc.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.

  • Myszka, D. G. (1999). "Improving biosensor analysis." Journal of Molecular Recognition, 12(5), 279-284.

  • Hu, Z., et al. (2019). "Discovery of High-Affinity Peptidomimetics using Non-Canonical Amino Acids." Journal of Medicinal Chemistry, 62(4), 1833-1845.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.